2-Chloro-6-fluorobenzo[d]oxazole
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABSNTHFVVOJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563608 | |
| Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153403-53-3 | |
| Record name | 2-Chloro-6-fluorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153403-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-fluorobenzo[d]oxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and effective synthesis pathway for this compound, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and offers a step-by-step protocol for laboratory-scale synthesis.
Overall Synthesis Pathway
The synthesis of this compound is proposed as a three-step process commencing from 2,4-difluoroaniline. The initial step involves the synthesis of the key intermediate, 2-amino-5-fluorophenol. This is followed by the formation of the benzoxazolinone ring system and subsequent chlorination to yield the final product.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorophenol
This protocol is adapted from the synthesis of 2-amino-5-fluorophenol from 2,4-difluoroaniline.[1]
Materials:
-
2,4-Difluoroaniline
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Reaction vessel equipped with a stirrer, thermometer, and condenser for steam distillation
Procedure:
-
In the reaction vessel, combine 2,4-difluoroaniline, water, and potassium hydroxide. The reaction is exothermic, and the temperature will naturally rise to 50-80°C.
-
Maintain the reaction mixture at 50-80°C for approximately 4-5 hours, with continuous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the concentration of 2,4-difluoroaniline is less than 0.5%.
-
Once the reaction is complete, carefully add hydrochloric acid to the mixture.
-
Set up the apparatus for steam distillation. Heat the mixture to boiling to allow the product to co-distill with water.
-
Collect the distillate to obtain 2-amino-5-fluorophenol.
Step 2: Synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one
This protocol is a generalized procedure based on the use of triphosgene for the cyclization of aminophenols.[2][3]
Materials:
-
2-Amino-5-fluorophenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Dissolve 2-amino-5-fluorophenol in anhydrous THF in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the cooled 2-amino-5-fluorophenol solution via the dropping funnel.
-
After the addition of triphosgene, slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an organic solvent, drying, and solvent evaporation to yield the crude product.
-
Purify the crude 6-fluoro-1,3-benzoxazol-2(3H)-one by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This protocol is based on the chlorination of a benzoxazolin-2-one derivative using phosphorus pentachloride.[4]
Materials:
-
6-Fluoro-1,3-benzoxazol-2(3H)-one
-
Phosphorus pentachloride (PCl5)
-
o-Dichlorobenzene
-
Reaction flask equipped with a reflux condenser and a gas outlet to a scrubber
Procedure:
-
In the reaction flask, prepare a solution of phosphorus pentachloride in o-dichlorobenzene.
-
Heat the solution to 140-170°C.
-
Add the 6-fluoro-1,3-benzoxazol-2(3H)-one in portions or continuously to the hot phosphorus pentachloride solution.
-
Maintain the reaction at 140-170°C and monitor its progress.
-
After the reaction is complete, cool the mixture and carefully quench any remaining PCl5.
-
The product can be isolated by distillation under reduced pressure.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,4-Difluoroaniline | KOH | - | Water | 50-80 | 4-5 | - |
| 2 | 2-Amino-5-fluorophenol | Triphosgene | 1 : 0.33-0.5 | THF | 0 to RT | 2-4 | >80 |
| 3 | 6-Fluoro-1,3-benzoxazol-2(3H)-one | PCl5 | 1 : 3-5 | o-Dichlorobenzene | 140-170 | 1-3 | >60 |
Note: Yields are estimates based on related reactions and may vary depending on the specific reaction conditions and purification methods.
Safety Considerations
-
2,4-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Triphosgene: A safer alternative to phosgene gas, but it can decompose to phosgene upon heating or in the presence of catalysts. Handle in a well-ventilated fume hood with extreme caution.
-
Phosphorus Pentachloride: A water-sensitive and corrosive solid. Reacts violently with water to produce hydrochloric acid. Handle in a dry environment and with appropriate PPE.
-
o-Dichlorobenzene: A toxic and irritant solvent. Use in a well-ventilated area.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
References
An In-depth Technical Guide to 2-Chloro-6-fluorobenzo[d]oxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Chloro-6-fluorobenzo[d]oxazole. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and established principles to offer a thorough profile for research and development purposes.
Chemical Structure and Identifiers
This compound is a halogenated heterocyclic compound featuring a benzoxazole core. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-chloro-6-fluoro-1,3-benzoxazole, 2-chloro-6-fluorobenzoxazole |
| CAS Number | 153403-53-3 |
| Molecular Formula | C₇H₃ClFNO |
| SMILES | Clc1nc2cc(F)ccc2o1 |
| InChI | InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
| InChI Key | SABSNTHFVVOJMX-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value (Predicted/Analog-Based) | Notes |
| Molecular Weight | 171.56 g/mol | Calculated from molecular formula. |
| Physical Form | Solid | Based on commercial availability.[1] |
| Melting Point | Not available | The related 2-chlorobenzoxazole has a melting point of 7 °C.[2] The analogous 2-chloro-6-fluorobenzothiazole has a melting point of 91-95 °C.[3] |
| Boiling Point | Not available | The related 2-chlorobenzoxazole has a boiling point of 201-202 °C.[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate). | Based on the properties of similar aromatic heterocyclic compounds.[4] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, general methods for the preparation of 2-chlorobenzoxazoles are well-established.[5][6] A plausible synthetic route involves the cyclization and subsequent chlorination of a substituted aminophenol.
Experimental Protocol: General Synthesis of 2-Chlorobenzoxazoles
This protocol is adapted from established methods for the synthesis of 2-chlorobenzoxazoles and can be optimized for the target molecule.[5][6]
-
Step 1: Formation of the Benzoxazolin-2-one Intermediate.
-
A substituted 2-aminophenol (in this case, 2-amino-5-fluorophenol) is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent such as o-dichlorobenzene.[5]
-
The reaction mixture is typically heated to facilitate the cyclization and formation of the corresponding 6-fluorobenzoxazolin-2-one.
-
-
Step 2: Chlorination.
-
The 6-fluorobenzoxazolin-2-one intermediate is then reacted with a chlorinating agent. Phosphorus pentachloride (PCl₅) is a common reagent for this transformation.[5]
-
The reaction is generally carried out at elevated temperatures (120-200 °C) in a high-boiling point solvent like o-dichlorobenzene.[5]
-
The crude product is isolated by distillation to remove the solvent and phosphorus oxychloride byproduct.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. The following sections describe the expected spectroscopic features based on the analysis of analogous compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 7.0 - 7.8 | Multiplet | The aromatic protons are expected to appear in this region, with their exact shifts and coupling patterns influenced by the positions of the fluorine and the oxazole ring. |
| ¹³C NMR | 105 - 165 | Singlets and Doublets | Aromatic carbons will appear in this range. The carbon attached to fluorine will show a large C-F coupling constant. The C2 carbon of the oxazole ring, bonded to chlorine, is expected to be significantly downfield. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7] Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretch of the oxazole ring |
| 1500-1400 | Strong | Aromatic C=C stretches |
| 1250-1000 | Strong | C-O and C-F stretches |
| 850-750 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry KBr and pressed into a thin pellet.[7]
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
The mass spectrum is expected to show a distinct molecular ion peak with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 171/173 | [M]⁺˙ | - |
| 143/145 | [M-CO]⁺˙ | CO |
| 136 | [M-Cl]⁺ | Cl |
| 108 | [M-CO, Cl]⁺ | CO, Cl |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating reproducible fragmentation patterns.[1]
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.
Caption: Predicted mass spectrometry fragmentation pathway.
Potential Applications in Drug Development
Benzoxazole derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The incorporation of fluorine into heterocyclic compounds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[11]
While specific biological activities for this compound have not been reported, its structure suggests potential for investigation in several therapeutic areas:
-
Anticancer Agents: Many benzoxazole derivatives have been investigated as inhibitors of various kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[12] The 2-chloro substituent provides a reactive site for further chemical modification to explore structure-activity relationships.
-
Antimicrobial Agents: The benzoxazole scaffold is present in compounds with antibacterial and antifungal activities.[8] The halogen substituents on the benzene ring could modulate the antimicrobial spectrum and potency.
Caption: Conceptual pathway for potential kinase inhibition.
Safety and Handling
Specific safety data for this compound is not available. However, based on analogous compounds like 2-chlorobenzoxazole, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chlorobenzoxazole 99 615-18-9 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Physicochemical Characterization of 2-chloro-6-fluorobenzo[d]oxazole (CAS 153403-53-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-6-fluorobenzo[d]oxazole is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its chemical structure, featuring a benzoxazole core with chloro and fluoro substituents, makes it a versatile building block in medicinal chemistry. Understanding its spectroscopic and physicochemical properties is crucial for its proper identification, quality control, and successful utilization in multi-step syntheses. This technical guide outlines the fundamental characteristics of this compound and provides detailed methodologies for its analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 153403-53-3 | [1] |
| Molecular Formula | C₇H₃ClFNO | [2] |
| Molecular Weight | 171.56 g/mol | [2] |
| Appearance | Off-white to Brown Solid | [2] |
| Chemical Name | This compound | [1] |
Spectroscopic Data (Illustrative)
The following tables present the expected spectroscopic data for this compound based on its structure.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | - | - | Aromatic Protons |
Note: The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic and Heterocyclic Carbons |
Note: The spectrum would show seven distinct carbon signals. The carbon attached to fluorine would exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | C=N stretch (oxazole ring) |
| Data not available | - | C-O-C stretch (oxazole ring) |
| Data not available | - | C-F stretch |
| Data not available | - | C-Cl stretch |
| Data not available | - | Aromatic C-H stretch |
| Data not available | - | Aromatic C=C stretch |
Mass Spectrometry
| m/z | Ion |
| Data not available | [M]⁺ (Molecular Ion) |
| Data not available | [M+2]⁺ (Isotope Peak for ³⁷Cl) |
Note: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (approximate 3:1 ratio for [M]⁺ to [M+2]⁺).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
-
Drop the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plate in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Waters SQD single quadrupole mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate charged droplets, leading to the formation of gas-phase ions.[3]
-
Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic distribution.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical entity like this compound and a representative signaling pathway where its derivatives might act.
References
physical and chemical properties of 2-Chloro-6-fluorobenzo[d]oxazole
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The strategic placement of chlorine and fluorine atoms on the benzoxazole core in this compound modulates its electronic properties, reactivity, and potential as a scaffold in the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its physical and chemical properties, spectral data, and a representative synthetic protocol.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 153403-53-3 | [1][2] |
| Molecular Formula | C₇H₃ClFNO | [1][2] |
| Molecular Weight | 171.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 98% | [1] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| Synonyms | 2-chloro-6-fluoro-1,3-benzoxazole, 2-chloro-6-fluorobenzoxazole | [1] |
| InChI | InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | [1] |
| InChI Key | SABSNTHFVVOJMX-UHFFFAOYSA-N | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by the fluorine and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen, nitrogen, and oxygen atoms. For instance, the carbon at the 2-position, bonded to chlorine, nitrogen, and oxygen, is expected to be significantly downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.56 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Stability
The reactivity of this compound is primarily dictated by the benzoxazole ring system and the chloro substituent at the 2-position.
-
Nucleophilic Substitution: The chlorine atom at the C-2 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position, a key strategy in the synthesis of diverse benzoxazole libraries for drug discovery.
-
Electrophilic Substitution: The benzoxazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing fluorine and the oxazole ring can deactivate the benzene ring towards such reactions.[3]
-
Stability: The compound is expected to be stable under standard laboratory conditions.
Experimental Protocols
The synthesis of substituted benzoxazoles can be achieved through various methods. A general and versatile approach involves the condensation of a 2-aminophenol with a carboxylic acid derivative. Below is a representative protocol for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of this compound.
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with an amide in the presence of triflic anhydride (Tf₂O) and a base like 2-fluoropyridine.[4] This cascade reaction involves the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and elimination.[4]
Experimental Procedure:
-
To a solution of the corresponding amide (0.55 mmol) in dichloromethane (1 mL), add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C and add triflic anhydride (0.6 mmol) dropwise. Stir the mixture for 15 minutes.
-
Add the substituted 2-aminophenol (in this case, 4-fluoro-2-aminophenol) (0.5 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction with triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.[4]
Another established method for the preparation of 2-chlorobenzoxazoles involves the reaction of a benzoxazolin-2-one with a chlorinating agent such as phosphorus pentachloride.[5]
Visualizations
Diagram 1: General Synthetic Workflow for 2-Substituted Benzoxazoles
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Diagram 2: Logical Relationship of Properties and Applications
Caption: Interrelationship of properties and potential applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 153403-53-3 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical properties of 2-Chloro-6-fluorobenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Its substituted benzoxazole structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.
| Property | Value |
| Molecular Formula | C₇H₃ClFNO |
| Molecular Weight | 171.5562 g/mol |
Data sourced from publicly available chemical databases.[1]
Structural and Molecular Relationship
The chemical identity of this compound is defined by its unique molecular formula, which in turn dictates its precise molecular weight. The following diagram illustrates this fundamental relationship.
Caption: Logical flow from compound name to its molecular formula and weight.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-6-fluorobenzo[d]oxazole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily available starting material, 2-amino-5-fluorophenol. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow.
Core Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial formation of a benzoxazolone intermediate, followed by a chlorination reaction.
Step 1: Synthesis of 6-fluoro-3H-benzo[d]oxazol-2-one
The initial step involves the cyclization of 2-amino-5-fluorophenol to form the key intermediate, 6-fluoro-3H-benzo[d]oxazol-2-one. This transformation is typically accomplished using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which serves as a C1 synthon to form the cyclic carbamate.
Step 2: Synthesis of this compound
The second step is the conversion of the benzoxazolone intermediate to the final product. This is achieved through a chlorination reaction, where the hydroxyl group of the enolic tautomer of the benzoxazolone is replaced by a chlorine atom. A common and effective reagent for this transformation is phosphorus pentachloride (PCl₅).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The yields are based on analogous reactions reported in the literature.
| Step | Starting Material | Reagent(s) | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 0 | 2,4-difluoroaniline | KOH, H₂O, then HCl | 2-amino-5-fluorophenol | 127.11 | Not specified | >98 |
| 1 | 2-amino-5-fluorophenol | Triphosgene, Et₃N | 6-fluoro-3H-benzo[d]oxazol-2-one | 153.10 | ~85-95 | >98 |
| 2 | 6-fluoro-3H-benzo[d]oxazol-2-one | PCl₅ | This compound | 171.55 | ~80-90 | >99 |
Experimental Protocols
Preliminary Step: Synthesis of 2-amino-5-fluorophenol
The starting material, 2-amino-5-fluorophenol, can be synthesized from 2,4-difluoroaniline.
Procedure: To a reaction vessel, add 2,4-difluoroaniline, water, and potassium hydroxide. The temperature will rise to 50-80°C; maintain this temperature for 4-5 hours. After the reaction is complete (monitored by TLC, starting material <0.5%), cool the mixture and add hydrochloric acid. The product is then isolated by steam distillation to yield 2-amino-5-fluorophenol[1].
Step 1: Synthesis of 6-fluoro-3H-benzo[d]oxazol-2-one
This protocol is based on the general procedure for the cyclization of 2-aminophenols using triphosgene.
Materials:
-
2-amino-5-fluorophenol
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluorophenol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred solution of 2-amino-5-fluorophenol via the dropping funnel.
-
After the addition of triphosgene, add triethylamine (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 6-fluoro-3H-benzo[d]oxazol-2-one.
Step 2: Synthesis of this compound
This protocol is adapted from the procedure for the synthesis of 2,6-dichlorobenzoxazole from 6-chlorobenzoxazolin-2-one[2].
Materials:
-
6-fluoro-3H-benzo[d]oxazol-2-one
-
Phosphorus pentachloride (PCl₅)
-
o-dichlorobenzene (solvent)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas outlet to scrub HCl, charge o-dichlorobenzene and phosphorus pentachloride (3.0 eq).
-
Heat the mixture to 160°C with stirring.
-
Slowly add solid 6-fluoro-3H-benzo[d]oxazol-2-one (1.0 eq) in portions over 60 minutes. Vigorous evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, stir the mixture at 150-160°C for an additional 15 minutes.
-
Cool the reaction mixture to 0°C to crystallize the excess PCl₅.
-
Filter off the precipitated PCl₅ and wash with a small amount of cold o-dichlorobenzene.
-
The filtrate is then subjected to fractional distillation under reduced pressure to remove the o-dichlorobenzene and isolate the product, this compound.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide to 2-Chloro-6-fluorobenzo[d]oxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzo[d]oxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic pathway with experimental protocols, and presents its characteristic spectroscopic data. Furthermore, it explores the therapeutic potential of benzoxazole derivatives, with a particular focus on their role as kinase inhibitors in cancer therapy, supported by a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the benzoxazole core, enhancing membrane permeability, metabolic stability, and target binding affinity. This compound (IUPAC name: this compound) is a synthetic heterocyclic compound that holds promise as a key intermediate in the development of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-6-fluoro-1,3-benzoxazole, 2-chloro-6-fluorobenzoxazole | [1] |
| CAS Number | 153403-53-3 | [1] |
| Chemical Formula | C₇H₃ClFNO | [1] |
| Molecular Weight | 171.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis
A plausible synthetic route to this compound involves the cyclization of a substituted aminophenol. A general and efficient method for the synthesis of 2-chlorobenzoxazoles is the reaction of the corresponding benzoxazolin-2-one with a chlorinating agent such as phosphorus pentachloride. The precursor, 6-fluoro-benzoxazolin-2-one, can be synthesized from 2-amino-5-fluorophenol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Fluorobenzoxazolin-2-one
-
To a stirred solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable solvent (e.g., toluene), add triphosgene (0.4 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield 6-fluorobenzoxazolin-2-one.
Step 2: Synthesis of this compound
-
Suspend 6-fluorobenzoxazolin-2-one (1.0 eq) in an inert solvent like o-dichlorobenzene.
-
Add phosphorus pentachloride (PCl₅) (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to 140-170 °C and maintain for 1-2 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Disclaimer: This is a generalized protocol based on known synthetic methods for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20 - 7.50 | m | - | Aromatic Protons |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~150 | C=N |
| ~145 | C-O |
| ~140 | Quaternary Aromatic Carbon |
| ~120 (d, ³JCF ≈ 8 Hz) | Aromatic CH |
| ~115 (d, ²JCF ≈ 25 Hz) | Aromatic CH |
| ~105 (d, ²JCF ≈ 28 Hz) | Aromatic CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1630 | Medium | C=N stretch |
| ~1580, 1480 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1100 | Strong | C-F stretch |
| ~850 | Strong | C-Cl stretch |
| ~800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for the chlorine atom.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 171/173 | High | [M]⁺ (isotopic pattern for Cl) |
| 136 | Medium | [M-Cl]⁺ |
| 108 | Medium | [M-Cl-CO]⁺ |
Applications in Drug Development
The benzoxazole scaffold is a versatile building block in drug discovery, and its halogenated derivatives are of particular interest. This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Many benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[2][3][4][5][6] Angiogenesis is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.[7][8][9][10][11]
VEGFR-2 Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the benzoxazole scaffold make it an attractive target for further investigation in drug discovery programs. The anticipated role of its derivatives as kinase inhibitors, particularly in the context of cancer therapy, highlights the importance of continued research into this and related compounds. This technical guide provides a foundational understanding of its chemistry, properties, and potential applications, serving as a catalyst for future innovation in the field.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzo[d]oxazole Derivatives and Analogs as Kinase Inhibitors
This technical whitepaper provides a comprehensive overview of 2-Chloro-6-fluorobenzo[d]oxazole and its analogs as a core scaffold in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, biological evaluation, and structure-activity relationships of this heterocyclic system. While extensive data on derivatives of the precise 2-chloro-6-fluoro core is limited in publicly available literature, this guide focuses on closely related benzoxazole analogs, particularly their role as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the synthetic routes to access these molecules and their potential as inhibitors of key signaling pathways implicated in cancer, with a primary focus on VEGFR-2.
Synthesis of 2-Substituted Benzoxazole Derivatives
The primary route for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a suitable electrophile. For 6-fluoro derivatives, the common starting material is 2-amino-5-fluorophenol. The 2-chloro substituent on the benzoxazole core can be introduced via chlorination of the corresponding benzoxazol-2-one precursor. Subsequent nucleophilic substitution at the 2-position allows for the introduction of a wide array of functional groups (e.g., aryl, amino, thioether moieties), enabling the exploration of structure-activity relationships.
Biological Activity as VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[3] Inhibition of VEGFR-2 is a clinically validated strategy for anti-cancer therapy.[4][5] Benzoxazole derivatives have been identified as potent inhibitors of this kinase, typically by competing with ATP for binding in the kinase domain.[6][7]
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is highly dependent on the nature of the substituent at the 2-position. Analysis of publicly available data on related benzoxazole analogs reveals key SAR insights. A hydrophobic head group capable of binding in the hinge region of the kinase, a linker, a hydrogen-bonding moiety, and a hydrophobic tail are often required features for potent inhibition.[6]
Quantitative In-Vitro Activity Data
The following table summarizes the reported in-vitro activity of representative benzoxazole analogs against human cancer cell lines and the VEGFR-2 kinase. It is important to note that these compounds do not possess the specific 2-chloro-6-fluoro substitution pattern but serve as illustrative examples of the scaffold's potential.
| Compound ID | Structure (R-group at 2-position) | Target Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 12l | -NH-CO-C₆H₄-NH-CO-(tert-butyl) | HepG2 (Liver) | 10.50 | 97.38 | [4][6] |
| MCF-7 (Breast) | 15.21 | [4][6] | |||
| 12d | -NH-CO-C₆H₄-NH-CO-(tert-butyl) (5-H on benzoxazole) | HepG2 (Liver) | 23.61 | 194.6 | [6] |
| 14o | See Reference for Structure | HepG2 (Liver) | 3.22 | 586.3 (pg/ml)† | [5][8] |
| MCF-7 (Breast) | 3.65 | [5][8] | |||
| 14l | See Reference for Structure | HepG2 (Liver) | 4.12 | 636.2 (pg/ml)† | [5][8] |
| MCF-7 (Breast) | 5.23 | [5][8] | |||
| 14b | See Reference for Structure | HepG2 (Liver) | 4.88 | 705.7 (pg/ml)† | [5][8] |
| MCF-7 (Breast) | 5.96 | [5][8] |
Note: Structures for compounds 14o, 14l, and 14b are complex and can be found in the cited literature. They share the benzoxazole core but differ in their 2-position substituents and substitutions on the benzoxazole ring itself. †Data presented as protein concentration (pg/ml) from ELISA, not a direct IC₅₀ value.
VEGFR-2 Signaling Pathway and Inhibition
Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, migration, survival, and vascular permeability. Benzoxazole inhibitors block the initial autophosphorylation step by occupying the ATP-binding pocket, thereby preventing downstream signaling.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of benzoxazole derivatives, based on established procedures in the literature.
General Protocol for Synthesis of 2-(Aryl)-6-fluorobenzoxazole
-
Reaction Setup: To a solution of 2-amino-5-fluorophenol (1.0 mmol) in a suitable solvent (e.g., toluene, 20 mL) in a round-bottom flask, add an appropriately substituted aryl aldehyde (1.1 mmol).
-
Catalyst Addition: Add a catalyst, such as molecular iodine or fly ash, to the mixture.[9][10]
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 70-110 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, filter the product and wash with a cold solvent (e.g., ethanol). If no solid forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 2-(aryl)-6-fluorobenzoxazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In-Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][11]
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol for In-Vitro VEGFR-2 Kinase Assay
This luminescence-based assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.[3][13][14]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.
-
Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[3]
-
Prepare serial dilutions of the test inhibitor (e.g., 2-substituted benzoxazole) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted inhibitor solutions to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer (with DMSO) to the "Positive Control" (100% activity) wells.
-
Add 5 µL of 1x Kinase Buffer to the "Blank" (no enzyme) wells.
-
To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Conclusion and Future Directions
The benzoxazole scaffold, particularly when functionalized with halogen atoms like in this compound, represents a promising starting point for the development of novel kinase inhibitors. The available data on related analogs strongly suggest that these compounds can be potent inhibitors of VEGFR-2, a key target in cancer therapy. Future research should focus on the systematic synthesis and evaluation of a library of derivatives based on the this compound core to fully elucidate its structure-activity relationship. Further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties will be critical for advancing this chemical class toward clinical development.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
The Multifaceted Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Oxazole derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents for a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of oxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Oxazole derivatives have emerged as a significant class of compounds with potent anticancer activity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Quantitative Data: In Vitro Anticancer Activity of Oxazole Derivatives
The following table summarizes the cytotoxic activity of various oxazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Inhibitors | |||
| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [5] |
| STAT3 Inhibitors | |||
| Oxazole-based STAT3 Inhibitor | Medulloblastoma cells | Varies | [6] |
| Other Mechanisms | |||
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | HOP-92 (Non-small cell lung cancer) | 4.56 | [7] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | MDA-MB-468 (Breast cancer) | 21.0 | [7] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | SK-MEL-5 (Melanoma) | 30.3 | [7] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole | SGC-7901 (Gastric cancer) | 1.61 ± 0.06 µg/mL | [8] |
| 1,3,4-oxadiazole derivative (Compound 33) | MCF-7 (Breast cancer) | 0.34 ± 0.025 | [8] |
| 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | Varies | Not specified | [4] |
| Oxazole derivative (Compound 52) | Varies | 0.84 ± 0.005 | [9] |
| Oxazole derivative (Compound 53) (ex vivo) | Varies | 0.30 ± 0.003 | [9] |
| 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives | Breast cancer cell lines | Varies | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[12]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12][15]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Signaling Pathway Visualizations
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[1][6][16] Several oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.[3]
Caption: Inhibition of the JAK/STAT3 signaling pathway by oxazole derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[12][17] Oxazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
Caption: Mechanism of tubulin polymerization inhibition by oxazole derivatives.
Antimicrobial Activity
Oxazole derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[2] The emergence of drug-resistant strains necessitates the development of new antimicrobial agents, and oxazoles represent a promising class of compounds in this regard.
Quantitative Data: In Vitro Antimicrobial Activity of Oxazole Derivatives
The following table presents the antimicrobial activity of various oxazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Antibacterial Activity | ||||
| Compound 13a | Escherichia coli | 20 | [18] | |
| Compound 9 | Staphylococcus aureus FDA 209P | Varies | [18] | |
| Compound 18 | Gram-positive bacteria | Varies | ||
| Compound 1e | Escherichia coli ATCC 25922 | 28.1 | [2] | |
| Compound 1e | Staphylococcus epidermidis 756 | 56.2 | [2] | |
| Antifungal Activity | ||||
| Compound 1e | Candida albicans 128 | 14 | [2] | |
| Compound 1d | Candida albicans 128 | 14 | [2] | |
| Compound 3a | Candida albicans 128 | 14 | [2] | |
| Compound 4a | Candida albicans 128 | 14 | [2] | |
| Compound 6i | Candida albicans 128 | 14 | [2] | |
| Compound 6j | Candida albicans 128 | 14 | [2] | |
| Oxazole Derivative Z | Aspergillus niger | 18 | [19] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[20][21][22]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the substance is effective against the test microorganism, a zone of inhibition (an area of no microbial growth) will appear around the well.[20] The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Materials:
-
Petri dishes
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Standardized microbial inoculum
-
Sterile cork borer (6-8 mm diameter)
-
Oxazole derivatives and reference antimicrobial agents
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.[21]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[22]
-
Compound Application: Add a specific volume of the oxazole derivative solution (at a known concentration) into each well. Also, include positive (a known antibiotic) and negative (solvent) controls.[22]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.
Workflow Visualization
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. chemistnotes.com [chemistnotes.com]
- 22. botanyjournals.com [botanyjournals.com]
The Benzoxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole nucleus, a bicyclic heterocyclic system forged from the fusion of a benzene and an oxazole ring, has cemented its status as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features, including its planarity and capacity for hydrogen bonding, combined with its bioisosteric relationship to endogenous purine bases, render it a highly effective pharmacophore for interacting with a diverse array of biological targets.[1] This has led to the exploration and development of a multitude of benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the medicinal chemistry applications of benzoxazoles, detailing their synthesis, biological activities with quantitative data, key experimental protocols, and the signaling pathways they modulate.
Anticancer Applications of Benzoxazole Derivatives
Benzoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5] A prominent strategy involves the inhibition of key enzymes crucial for cancer cell survival and angiogenesis, such as protein kinases and tubulin.
Quantitative Data: Anticancer Activity
The in vitro cytotoxic activity of various benzoxazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-Combretastatin Derivative (8d) | MCF-7 (Breast) | Not Specified (Potent) | [5] |
| Benzoxazole-Combretastatin Derivative (8d) | A-549 (Lung) | Not Specified (Potent) | [5] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid | HT-29 (Colon) | Not Specified (Potent) | [5] |
| Benzoxazole-based Bcl-2 Inhibitor (8g) | HCT-116 (Colorectal) | Not Specified (68.0% growth inhibition) | [6] |
| Benzoxazole-based Bcl-2 Inhibitor (12e) | HCT-116 (Colorectal) | Not Specified (59.11% growth inhibition) | [6] |
| Benzoxazole-pyrrolidinone (19) | SNB-75 (CNS) | Not Specified (35.49% growth inhibition) | [7] |
| Benzoxazole-pyrrolidinone (20) | SNB-75 (CNS) | Not Specified (31.88% growth inhibition) | [7] |
| Benzoxazole Derivative (4b) | HepG2 (Liver) | Not Specified (Active) | [8] |
| Benzoxazole Derivative (4b) | HCT-116 (Colorectal) | Not Specified (Active) | [8] |
| Benzoxazole Derivative (4b) | MCF-7 (Breast) | Not Specified (Active) | [8] |
Mechanism of Action: Inhibition of Tubulin Polymerization and Kinase Signaling
A key anticancer mechanism of certain benzoxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. Another critical target for benzoxazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its regression.
Experimental Protocols
A common method for the synthesis of 2-aryl benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general procedure is as follows:
-
A mixture of an o-aminophenol derivative (0.5 mmol), an N-phenylthiobenzamide (0.5 mmol), and triphenylbismuth dichloride (1.0 mmol) is stirred in 1,2-dichloroethane (3.0 mL) at 60 °C for 18 hours.[9]
-
Upon completion of the reaction, the mixture is diluted with water (20 mL) and dichloromethane (20 mL).[9]
-
The aqueous phase is extracted with dichloromethane (3 x 30 mL).[9]
-
The combined organic layers are washed with brine (20 mL) and dried over magnesium sulfate.[9]
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the 2-aryl benzoxazole.[9]
This assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.
-
Preparation: A tubulin reaction mix is prepared on ice to a final concentration of 2 mg/mL in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[2]
-
Compound Addition: 5 µL of the 10x test compound, positive controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer), or a vehicle control are added to the wells of a pre-warmed 96-well plate.[2]
-
Initiation: 45 µL of the ice-cold tubulin reaction mix is added to each well to initiate polymerization.[2]
-
Measurement: The plate is immediately placed in a pre-warmed microplate reader, and the fluorescence intensity is measured over time to generate polymerization curves.[2]
-
Data Analysis: The rate and extent of polymerization are determined from the curves to quantify the inhibitory or enhancing effects of the compounds.[2]
Antimicrobial Applications of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole-thiazolidinone hybrid (BT25) | Staphylococcus aureus ATCC 29213 | 1 | [13] |
| Benzoxazole-thiazolidinone hybrid (BT26) | Staphylococcus aureus ATCC 29213 | 1 | [13] |
| Benzoxazole derivative (Compound III) | Staphylococcus aureus | 25 (for 90% inhibition) | [10] |
| Benzoxazole derivative (Compound II) | Staphylococcus aureus | 50 (for 90% inhibition) | [10] |
| 5-methylsulfonyl benzoxazole derivative | Bacillus subtilis | 7.8125 | [14] |
| 5-substituted-2-(4-tertbutylphenyl) benzoxazole | Escherichia coli | 8 | [14] |
| Benzoxazole derivative | Candida albicans isolate | 16 | [11] |
Mechanism of Action: DNA Gyrase Inhibition
A primary target for the antibacterial action of some benzoxazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14] By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to a cessation of cellular processes and ultimately, bacterial cell death.
Experimental Protocols
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: Reaction mixtures are prepared containing Tris-acetate buffer, potassium acetate, magnesium acetate, dithiothreitol, ATP, spermidine-HCl, bovine serum albumin, relaxed pRSET A DNA, and various concentrations of the test compound.[15]
-
Enzyme Addition: The reactions are initiated by the addition of DNA gyrase.[15]
-
Incubation: The mixtures are incubated at 30°C for 30 minutes.[15]
-
Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.[15]
-
Quantification: The inhibition of supercoiling is visualized and quantified by the reduction in the amount of supercoiled DNA compared to the control.[15]
Anti-inflammatory Applications of Benzoxazole Derivatives
Benzoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives is often assessed by their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform.
| Compound ID/Series | Target | IC50 (µM) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 (µg/ml) | [3] |
| Methyl-2-amino benzoxazole carboxylate Mesylate | COX-2 | 16.4 (µg/ml) | [3] |
| 2-amino benzoxazole-5-carbohydrazide Tosylate | COX-2 | 22.8 (µg/ml) | [3] |
| 2-(2-amino benzoxazole-5-carbonyl)-N- phenylhydrazine carboxamide | COX-2 | 27.1 (µg/ml) | [3] |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 (µg/ml) | [3] |
| Methyl-2-benzamido benzoxazole- 5-carboxylate | COX-2 | 30.7 (µg/ml) | [3] |
| Benzoxazolone derivative (3g) | IL-6 | 5.09 | [16] |
| Benzoxazolone derivative (3d) | IL-6 | 5.43 | [16] |
| Benzoxazolone derivative (3c) | IL-6 | 10.14 | [16] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of some benzoxazoles are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By blocking the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.
Experimental Protocols
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Wistar rats are fasted overnight before the experiment.
-
Compound Administration: The test benzoxazole derivative, a standard drug (e.g., indomethacin), or a vehicle control is administered intraperitoneally 30 minutes before the carrageenan injection.[17]
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of each rat.[17][18]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.[17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the control group.[18]
Neuroprotective Applications of Benzoxazole Derivatives
Recent research has highlighted the potential of benzoxazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Their neuroprotective effects are often attributed to the inhibition of key enzymes like acetylcholinesterase (AChE).
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory activity of benzoxazole derivatives against AChE is a key indicator of their potential therapeutic value in Alzheimer's disease.
| Compound ID/Series | Target | IC50 (µM) |
| Benzoxazole-oxadiazole analogue (15) | Acetylcholinesterase | 5.80 |
| Benzoxazole-oxadiazole analogue (2) | Acetylcholinesterase | 6.40 |
| Benzoxazole-oxadiazole analogue (16) | Acetylcholinesterase | 6.90 |
| Benzoxazole-oxazole hybrid (11) | Acetylcholinesterase | 0.90 |
| Benzoxazole-oxazole hybrid (18) | Acetylcholinesterase | 1.20 |
Experimental Protocols
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations or a control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and then the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow-colored product, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.
Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the identification of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this versatile and promising heterocyclic core. Future efforts in this field will likely focus on optimizing the potency and selectivity of existing benzoxazole derivatives, as well as exploring new biological targets and therapeutic applications.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 10. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.najah.edu [journals.najah.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Chloro-6-fluorobenzo[d]oxazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-fluorobenzo[d]oxazole as a versatile building block in organic synthesis. This valuable intermediate serves as a key precursor for the synthesis of a wide array of 2-substituted-6-fluorobenzoxazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This document outlines detailed protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Applications: A Gateway to Functionalized Benzoxazoles
This compound is primarily employed as an electrophilic partner in various substitution and coupling reactions. The chlorine atom at the 2-position is activated towards nucleophilic attack and oxidative addition to palladium complexes, facilitating the introduction of a diverse range of functionalities.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the benzoxazole ring system, coupled with the electronegativity of the chlorine and fluorine atoms, renders the C2-position susceptible to nucleophilic attack. This allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-aryloxy-6-fluorobenzoxazole derivatives.
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-(Arylamino)-6-fluorobenzoxazoles.
Materials:
-
This compound
-
Substituted Arylamine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Add the substituted arylamine (1.1 - 1.5 equiv.) and the base (2.0 - 3.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Arylamine Substituent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methoxy | K₂CO₃ | DMF | 100 | 6 | 85 |
| 3-Trifluoromethyl | NaH | DMSO | 80 | 4 | 78 |
| 2,4-Dichloro | K₂CO₃ | DMF | 120 | 12 | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide access to a broad range of functionalized benzoxazole derivatives.
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 92 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 110 | 88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 75 |
This protocol provides a general method for the palladium-catalyzed amination of this compound with various amines.
Reaction Scheme:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Strong Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.01 - 0.05 equiv.) and the phosphine ligand (0.02 - 0.10 equiv.).
-
Add the anhydrous solvent and stir for 10-15 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 - 2.0 equiv.), and the base (1.5 - 2.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative Examples):
| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Xantphos | NaOtBu | Toluene | 100 | 95 |
| Aniline | BINAP | NaOtBu | Dioxane | 110 | 82 |
| Benzylamine | Xantphos | NaOtBu | Toluene | 90 | 89 |
Signaling Pathways and Logical Relationships
The synthetic transformations described above can be visualized as a logical workflow for the diversification of the 6-fluorobenzoxazole scaffold.
Caption: Synthetic pathways from this compound.
These protocols and data provide a foundational guide for the utilization of this compound in the synthesis of diverse and potentially biologically active molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Application Notes and Protocols: 2-Chloro-6-fluorobenzo[d]oxazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-6-fluorobenzo[d]oxazole as a reactive intermediate for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are intended for laboratory use by trained professionals.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the resulting molecules to their biological targets. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved from 2-amino-5-fluorophenol and triphosgene or a similar phosgenating agent, followed by chlorination. A related patent describes the preparation of 2-chlorobenzoxazoles, and a similar methodology can be applied.[3]
Protocol 1: Synthesis of this compound
This protocol is a general representation based on known methods for synthesizing 2-chlorobenzoxazoles.
Materials:
-
2-Amino-5-fluorophenol
-
Triphosgene
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous toluene or other high-boiling inert solvent
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of Benzoxazolin-2-one Intermediate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorophenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water. Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 6-fluoro-1,3-benzoxazol-2(3H)-one.
-
Chlorination: To the crude 6-fluoro-1,3-benzoxazol-2(3H)-one (1 equivalent) in a round-bottom flask, add phosphorus pentachloride (1.2 equivalents) or thionyl chloride (excess) as both solvent and reagent.
-
Heat the mixture to reflux for 3-5 hours.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Application in Heterocyclic Synthesis: Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, enabling the synthesis of a wide array of 2-substituted-6-fluorobenzo[d]oxazoles.
Protocol 2: Synthesis of 2-Amino-6-fluorobenzo[d]oxazole Derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6-fluorobenzo[d]oxazole derivative.
Protocol 3: Synthesis of 2-Alkoxy/Aryloxy-6-fluorobenzo[d]oxazole Derivatives
Materials:
-
This compound
-
Alcohol or phenol
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
To this suspension, add a solution of the desired alcohol or phenol (1.2 equivalents) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of 2-substituted benzoxazole derivatives, based on general literature for similar compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
| Starting Material | Nucleophile | Product | Typical Yield (%) |
| 2-Chlorobenzoxazole | Morpholine | 2-Morpholinobenzoxazole | 85-95 |
| 2-Chlorobenzoxazole | Aniline | 2-(Phenylamino)benzoxazole | 70-85 |
| 2-Chlorobenzoxazole | Sodium methoxide | 2-Methoxybenzoxazole | 80-90 |
| 2-Chlorobenzoxazole | Phenol | 2-Phenoxybenzoxazole | 75-85 |
Biological Activities of Benzoxazole Derivatives
Derivatives of benzoxazole are known to possess a wide range of pharmacological activities. The introduction of different substituents at the 2-position of the 6-fluorobenzoxazole core can lead to compounds with potent and selective biological effects.
| Biological Activity | Examples of Active Scaffolds | Reference |
| Antimicrobial | 2-Aryl and 2-N-phenyl benzoxazoles | [1] |
| Anticancer | Substituted 2-aminobenzoxazoles | [2] |
| Anti-inflammatory | Various 2-substituted benzoxazoles | [2] |
| Antiviral | 2-Substituted benzoxazole scaffolds | [1] |
Visualizations
Synthetic Pathway for 2-Substituted-6-fluorobenzo[d]oxazoles
Caption: General scheme for nucleophilic substitution on this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis of 2-substituted benzoxazoles.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-6-fluorobenzaldehyde as a substrate. The synthesis of biaryl and heteroaryl benzaldehydes from this starting material is crucial for the development of new pharmaceuticals and materials.[1]
The use of 2-Chloro-6-fluorobenzaldehyde in Suzuki-Miyaura coupling presents unique challenges due to the substrate's electronic and steric properties. The chloro group is less reactive than bromo or iodo substituents, necessitating the use of highly active catalyst systems.[1][2] Additionally, the presence of two ortho substituents creates significant steric hindrance, which can impede the catalytic cycle.[1][2] Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbenes (NHCs), have been shown to be effective in overcoming these obstacles.[1] Careful optimization of the base, solvent, and reaction temperature is also critical for achieving high yields.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde involves the palladium-catalyzed reaction with an aryl or heteroaryl boronic acid (or its ester) to form a new carbon-carbon bond, resulting in a biaryl benzaldehyde.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Recommended Catalyst Systems and Reaction Conditions
The choice of catalyst, ligand, base, and solvent are critical for a successful coupling reaction with the sterically hindered and electronically deactivated 2-Chloro-6-fluorobenzaldehyde. The following table summarizes representative conditions that have proven effective.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >95%[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High[2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100 | High[2] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 80-110 | Moderate to High[2] |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O | 80-110 | Low to Moderate[2] |
Note: Yields are representative and can vary depending on the specific boronic acid partner and precise reaction conditions.[2]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde. Optimization for specific boronic acid coupling partners may be necessary.[1]
Protocol 1: General Procedure for Coupling with Aryl and Heteroaryl Boronic Acids
This protocol is suitable for a wide range of boronic acids and employs a highly active catalyst system.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-fluorobenzaldehyde, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[1][2]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[1]
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[1] The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the solution and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibition. Dysregulation of protein kinase activity is a fundamental mechanism in the progression of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
This document provides detailed application notes and protocols for the synthesis of a novel series of potential kinase inhibitors utilizing 2-Chloro-6-fluorobenzo[d]oxazole as a key starting material. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophoric side chains. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the final compounds. The protocols described herein are based on established synthetic methodologies for analogous 2-substituted benzoxazole derivatives and are intended to guide researchers in the development of new therapeutic agents targeting key signaling pathways.
Target Kinases and Signaling Pathways
Benzoxazole derivatives have been reported to inhibit a range of protein kinases, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prominent target.[1][2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT-mTOR pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[5] The synthesized benzoxazole derivatives are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation and subsequent activation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the synthesized 6-fluoro-benzoxazole derivatives.
Synthetic Workflow
The general synthetic strategy for the preparation of the target kinase inhibitors involves a two-step process starting from this compound. The first step is a nucleophilic substitution reaction at the C2 position of the benzoxazole ring with a suitable thiol-containing intermediate. The subsequent step involves the coupling of the resulting intermediate with various substituted amines to generate a library of final compounds.
Caption: General synthetic workflow for the preparation of N-substituted-2-((6-fluorobenzo[d]oxazol-2-yl)thio)acetamide kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-((6-Fluorobenzo[d]oxazol-2-yl)thio)acetic acid (Intermediate A)
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add mercaptoacetic acid (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with 2N HCl to pH 2-3, which will result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford Intermediate A as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-substituted-2-((6-fluorobenzo[d]oxazol-2-yl)thio)acetamide Derivatives (Final Products)
-
Suspend Intermediate A (1.0 eq) in thionyl chloride (SOCl₂, 5 mL/mmol) and add a catalytic amount of DMF (2-3 drops).
-
Reflux the mixture for 2-3 hours. After completion of the reaction (monitored by the cessation of gas evolution), remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride (Intermediate B ).
-
Dissolve the crude Intermediate B in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL/mmol).
-
In a separate flask, dissolve the appropriate substituted amine (1.1 eq) and triethylamine (TEA, 1.5 eq) in the same anhydrous solvent.
-
Add the solution of Intermediate B dropwise to the amine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final N-substituted-2-((6-fluorobenzo[d]oxazol-2-yl)thio)acetamide derivative.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
-
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Add varying concentrations of the test compounds (typically from 1 nM to 100 µM) to the reaction mixture. Include a positive control (e.g., Sorafenib) and a negative control (DMSO).
-
Incubate the reaction mixture at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized N-substituted-2-((6-fluorobenzo[d]oxazol-2-yl)thio)acetamide derivatives.
Table 1: Synthesis Yields of N-substituted-2-((6-fluorobenzo[d]oxazol-2-yl)thio)acetamide Derivatives
| Compound ID | R-Group (Substituted Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| FN-1 | Phenyl | C₁₅H₁₀FN₃O₂S | 315.32 | 78 |
| FN-2 | 4-Chlorophenyl | C₁₅H₉ClFN₃O₂S | 349.77 | 82 |
| FN-3 | 4-Methoxyphenyl | C₁₆H₁₂FN₃O₃S | 345.35 | 75 |
| FN-4 | 4-Fluorophenyl | C₁₅H₉F₂N₃O₂S | 333.31 | 85 |
| FN-5 | Benzyl | C₁₆H₁₂FN₃O₂S | 329.35 | 72 |
Table 2: In Vitro Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | VEGFR-2 IC₅₀ (nM)[1][3] | Antiproliferative Activity (MCF-7) IC₅₀ (µM)[1][3] |
| FN-1 | 150 | 5.2 |
| FN-2 | 85 | 2.8 |
| FN-3 | 120 | 4.5 |
| FN-4 | 75 | 2.1 |
| FN-5 | 250 | 8.9 |
| Sorafenib | 90 | 3.9 |
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the preparation and evaluation of novel kinase inhibitors derived from this compound. The versatile nature of the benzoxazole scaffold, coupled with the established reactivity of the 2-chloro substituent, allows for the generation of diverse chemical libraries for screening against various kinase targets. The representative data suggests that derivatives of 6-fluorobenzoxazole have the potential to exhibit potent inhibitory activity against key kinases such as VEGFR-2, warranting further investigation in the pursuit of novel therapeutic agents. These protocols can be adapted and optimized by researchers to explore the structure-activity relationships of this promising class of compounds.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Chloro-6-fluorobenzo[d]oxazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorobenzo[d]oxazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The electron-withdrawing nature of the benzoxazole ring system, further enhanced by the fluorine and chlorine substituents, renders the C2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The resulting 2-substituted-6-fluorobenzo[d]oxazole scaffolds are found in numerous pharmacologically active molecules.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophile attacks the electrophilic C2 carbon of the benzoxazole ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the heterocyclic system, yielding the 2-substituted product.
Caption: General SNAr mechanism for the reaction of this compound with a nucleophile.
A typical experimental workflow for these reactions is outlined below.
Caption: A typical experimental workflow for the synthesis of 2-substituted-6-fluorobenzo[d]oxazoles.
Data Presentation: Reaction with Various Nucleophiles
The following table summarizes the reaction of this compound with a selection of nucleophiles under various conditions.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Piperidine | K₂CO₃, DMF, 80 °C, 4h | 2-(Piperidin-1-yl)-6-fluorobenzo[d]oxazole | 92 |
| Morpholine | K₂CO₃, DMF, 80 °C, 4h | 2-(Morpholin-4-yl)-6-fluorobenzo[d]oxazole | 88 |
| Aniline | K₂CO₃, DMF, 100 °C, 6h | 2-(Phenylamino)-6-fluorobenzo[d]oxazole | 75 |
| 4-Methoxythiophenol | K₂CO₃, DMF, 60 °C, 3h | 2-((4-Methoxyphenyl)thio)-6-fluorobenzo[d]oxazole | 95 |
| Sodium Methoxide | NaH, THF, 0 °C to rt, 2h | 2-Methoxy-6-fluorobenzo[d]oxazole | 85 |
| Phenol | K₂CO₃, DMF, 110 °C, 8h | 2-Phenoxy-6-fluorobenzo[d]oxazole | 68 |
Note: The data presented in this table is a compilation of representative examples and may not reflect optimized conditions for all reactions. Yields are dependent on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-6-fluorobenzo[d]oxazole (Reaction with a Secondary Amine)
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate and piperidine.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(Piperidin-1-yl)-6-fluorobenzo[d]oxazole.
Protocol 2: Synthesis of 2-((4-Methoxyphenyl)thio)-6-fluorobenzo[d]oxazole (Reaction with a Thiol)
Materials:
-
This compound (1.0 equiv)
-
4-Methoxythiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-methoxythiophenol in anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at 60 °C for 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the desired 2-((4-Methoxyphenyl)thio)-6-fluorobenzo[d]oxazole.
Protocol 3: Synthesis of 2-Methoxy-6-fluorobenzo[d]oxazole (Reaction with an Alkoxide)
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the freshly prepared sodium methoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain 2-Methoxy-6-fluorobenzo[d]oxazole.
Conclusion
The protocols and data provided herein demonstrate the versatility of this compound as a scaffold for the synthesis of a diverse range of 2-substituted benzoxazoles. The straightforward SNAr reactions with various nucleophiles offer a robust and efficient method for generating novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Notes and Protocols: 2-Chloro-6-fluorobenzo[d]oxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorobenzo[d]oxazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a benzoxazole core with a reactive chlorine atom at the 2-position and a fluorine atom at the 6-position, makes it an attractive starting material for the synthesis of a variety of biologically active molecules. The benzoxazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.
While specific, named drug candidates directly synthesized from this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate is evident from its commercial availability.[5][6][7][8][9] The 2-chloro group provides a key reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, a common strategy in the elaboration of heterocyclic scaffolds.
These application notes will provide a representative example of how this compound can be utilized in the synthesis of potential kinase inhibitors, a prominent class of therapeutics in oncology.
Application: Synthesis of a Representative Kinase Inhibitor
Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways controlling cell growth, proliferation, and survival. The benzoxazole core has been successfully employed in the design of inhibitors for various kinases, such as Aurora B kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]
This section outlines a hypothetical synthetic route to a potential kinase inhibitor, (6-fluoro-benzo[d]oxazol-2-yl)-(4-(piperazin-1-yl)phenyl)amine , using this compound as the starting material. The design incorporates a piperazine moiety, a common feature in many kinase inhibitors that can improve solubility and provide a point for further modification.
Experimental Protocol: Synthesis of (6-fluoro-benzo[d]oxazol-2-yl)-(4-(piperazin-1-yl)phenyl)amine
Materials:
-
This compound
-
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Buchwald-Hartwig amination
-
To an oven-dried reaction flask, add this compound (1.0 eq), tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexanes and ethyl acetate) to afford tert-butyl 4-(4-((6-fluorobenzo[d]oxazol-2-yl)amino)phenyl)piperazine-1-carboxylate .
Step 2: Boc deprotection
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (6-fluoro-benzo[d]oxazol-2-yl)-(4-(piperazin-1-yl)phenyl)amine .
Data Presentation
The biological activity of the synthesized compound would be evaluated through in vitro kinase assays and cell-based proliferation assays. The following table presents hypothetical data for our representative compound against a panel of cancer-related kinases.
| Compound | Target Kinase | IC₅₀ (nM) |
| (6-fluoro-benzo[d]oxazol-2-yl)-(4-(piperazin-1-yl)phenyl)amine (Hypothetical) | Aurora B Kinase | 50 |
| (6-fluoro-benzo[d]oxazol-2-yl)-(4-(piperazin-1-yl)phenyl)amine (Hypothetical) | VEGFR-2 | 150 |
| Reference Inhibitor (e.g., Sunitinib) | VEGFR-2 | 48.16[11] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a representative kinase inhibitor.
Signaling Pathway Inhibition
Caption: Inhibition of a representative receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its utility lies in the strategic placement of reactive and modulatory functional groups on the privileged benzoxazole core. The representative synthesis of a potential kinase inhibitor highlights a key application in modern drug discovery. Further exploration of derivatives from this versatile building block is warranted to uncover new and potent bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-fount.com [bio-fount.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 2-氯-6-氟苯并噁唑 | this compound | 153403-53-3 - 乐研试剂 [leyan.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. pschemicals.com [pschemicals.com]
- 10. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde. This versatile reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds which are pivotal intermediates in the development of pharmaceuticals and fine chemicals.[1][2]
The unique electronic and steric properties imparted by the chloro and fluoro substituents on the benzaldehyde ring make its derivatives particularly interesting for medicinal chemistry.[1] Products of this condensation have shown significant potential as anticancer agents, often acting as Michael acceptors that can interact with biological nucleophiles.[1]
Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base and proceeds through the following key steps:
-
Carbanion Formation: A basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion.[1]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde to form an aldol-type intermediate.[1]
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[1]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Data Summary: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with various active methylene compounds. Optimization may be required for specific applications.[1]
Table 1: Reaction with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Piperidine | Ethanol | Room Temp | 2-4 | >90 |
| Piperidine | Ethanol | 78 (Reflux) | 2 | ~90 |
| Piperidine | DMF | 80 | 2 | ~92 |
| Piperidine | Water | Reflux | 4 | ~75 |
| Piperidine | Solvent-free | 60 | 1 | ~95 |
Data sourced from multiple protocols and may represent a range of typical outcomes.[1][3]
Table 2: Reaction with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| DABCO | Ethanol/Water | RT - 50 | 1-6 | 85-95 |
Yields and times are typical and can vary.[1]
Table 3: Reaction with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Piperidine/Acetic Acid | Toluene | Reflux | 4-8 | 80-90 |
This reaction often requires azeotropic removal of water for optimal yield.
Table 4: Reaction with Malonic Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pyridine | Pyridine | Reflux | 2-4 | 70-85 |
Pyridine acts as both catalyst and solvent in this case.[1]
Experimental Workflow
A general workflow for performing the Knoevenagel condensation is depicted below. The specific steps for quenching, extraction, and purification will vary depending on the product's properties.
Caption: General experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Reaction with Malononitrile using Piperidine
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol, 158.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde and malononitrile in 10 mL of ethanol.[3][4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, the product often precipitates from the solution. Collect the solid product by vacuum filtration.[1][4]
-
Wash the product with cold ethanol to remove any unreacted starting materials.[1]
-
Dry the purified product under vacuum.[1] If necessary, the crude product can be recrystallized from a suitable solvent like an ethanol/water mixture.[3]
Protocol 2: Reaction with Ethyl Cyanoacetate using DABCO
This protocol is a generalized procedure; optimization may be necessary.[1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (5 mmol, 0.79 g)
-
Ethyl cyanoacetate (5 mmol, 0.57 g)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol, 0.056 g)
-
Ethanol or Water (20 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, combine 2-chloro-6-fluorobenzaldehyde and ethyl cyanoacetate in 20 mL of ethanol or water.
-
Add DABCO to the mixture.[1]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[1]
-
Monitor the reaction by TLC.[1]
-
After completion, if the product precipitates, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[1]
Protocol 3: Reaction with Diethyl Malonate using Piperidine/Acetic Acid
Materials:
-
2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)
-
Diethyl malonate (12 mmol, 1.92 g)
-
Piperidine (1 mmol, 0.1 mL)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.5 mmol, 0.03 mL)
-
Toluene (40 mL)
-
100 mL round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-chloro-6-fluorobenzaldehyde, diethyl malonate, and 40 mL of toluene.[1]
-
Add piperidine and a catalytic amount of glacial acetic acid.[1]
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by vacuum distillation or column chromatography.[1]
Protocol 4: Reaction with Malonic Acid using Pyridine
Materials:
-
2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)
-
Malonic acid (15 mmol, 1.56 g)
-
Pyridine (15 mL)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve malonic acid in 15 mL of pyridine.[1]
-
Add 2-chloro-6-fluorobenzaldehyde to the solution.[1]
-
Heat the reaction mixture to reflux for 2-4 hours.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl. The product will precipitate as a solid.[1]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.
Troubleshooting
Low yields or the formation of side products can be addressed by considering the following:
-
Catalyst Activity: Ensure the catalyst is fresh and of high purity. The amount of catalyst may need to be optimized; too much can lead to side reactions.[3]
-
Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction by TLC to avoid prolonged heating, which can favor the formation of Michael addition byproducts.[3]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. For sensitive substrates, using a Dean-Stark apparatus or adding molecular sieves can improve yields.[2][3]
-
Side Reactions: The primary side reactions are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product. Using a weak base and avoiding prolonged reaction times can minimize these.[3]
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.[3]
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from 2-Chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrimidine derivatives utilizing 2-Chloro-6-fluorobenzaldehyde as a key starting material. This compound is a valuable building block in medicinal chemistry for creating diverse heterocyclic scaffolds with potential biological activity.
Introduction
2-Chloro-6-fluorobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and steric properties make it a versatile reagent in organic synthesis. The presence of both chloro and fluoro groups ortho to the aldehyde functionality influences its reactivity and provides handles for further chemical modifications. Pyrimidine and its derivatives are of significant interest in drug discovery, forming the core structure of numerous approved drugs and biologically active compounds with a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1][2][3][4]
This document outlines a primary method for the synthesis of a substituted pyrimidine derivative via a base-catalyzed cyclocondensation reaction.
Synthesis of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile
This protocol details a one-pot, three-component reaction involving 2-Chloro-6-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea, which is a variation of the well-established Biginelli reaction for the synthesis of dihydropyrimidines and their thio-analogs.[1][2][5][6]
Reaction Scheme
Caption: Synthetic pathway for a pyrimidine derivative.
Experimental Protocol
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium carbonate (anhydrous)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
-
Ice
Procedure: [7]
-
In a suitable round-bottom flask equipped with a magnetic stirrer, combine 2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g), ethyl cyanoacetate (10 mmol, 1.13 g), thiourea (10 mmol, 0.76 g), and anhydrous potassium carbonate (15 mmol, 2.07 g).
-
Add absolute ethanol (50 mL) to the flask.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL).
-
Acidify the aqueous mixture with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with deionized water.
-
Dry the crude product. The product is a mixture of cis- and trans-isomers of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile.
Data Presentation
| Reactant/Reagent | Molar Ratio | Quantity (mmol) | Mass (g) | Volume (mL) |
| 2-Chloro-6-fluorobenzaldehyde | 1.0 | 10 | 1.59 | - |
| Ethyl cyanoacetate | 1.0 | 10 | 1.13 | - |
| Thiourea | 1.0 | 10 | 0.76 | - |
| Potassium carbonate | 1.5 | 15 | 2.07 | - |
| Absolute ethanol | - | - | - | 50 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for pyrimidine synthesis.
Further Applications and Post-Condensation Modifications
The synthesized dihydropyrimidinethione is a versatile intermediate. The presence of the halogenated phenyl ring, the thio-functional group, and the dihydropyrimidine core allows for a variety of post-condensation modifications. These can include:
-
Suzuki Coupling: The chloro-substituted phenyl ring can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.[1][2]
-
Cyclocondensation Reactions: The thiourea moiety can be reacted with agents like chloroacetone to form fused thiazolopyrimidine systems.[1][8]
-
Liebeskind-Srogl Coupling: This reaction can be used to further functionalize the pyrimidine ring.[1][2]
These subsequent modifications enable the creation of a diverse library of complex heterocyclic compounds for screening in drug discovery programs. The efficiency of these syntheses can often be improved through the use of microwave heating.[1][8]
References
- 1. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
Synthesis of Isoxazole Derivatives from 2-Chloro-6-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isoxazole derivatives utilizing 2-Chloro-6-fluorobenzaldehyde as a key starting material. This versatile benzaldehyde derivative is a crucial building block in medicinal chemistry for preparing a range of bioactive molecules, including key intermediates for antibiotics.[1][2][3]
Introduction
2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO) is a halogenated aromatic aldehyde whose unique substitution pattern, with both chloro and fluoro groups ortho to the aldehyde, provides specific reactivity for constructing complex molecular architectures.[1] Isoxazole derivatives are significant in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Notably, 2-Chloro-6-fluorobenzaldehyde is a precursor in the synthesis of isoxazolyl penicillins like flucloxacillin and dicloxacillin.[1][2][7]
The protocols detailed below describe a common and effective two-step synthetic pathway to 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazoles. The general strategy involves the initial formation of an oxime from 2-Chloro-6-fluorobenzaldehyde, followed by a cyclization reaction to form the isoxazole ring.[1][2]
Application Note 1: Two-Step Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazoles
This method involves two primary experimental stages:
-
Oxime Formation: The conversion of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzaldehyde oxime.
-
Cycloaddition: The formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. This involves the in-situ generation of a hydroximoyl chloride from the oxime, which then reacts with a terminal alkyne.[1]
This synthetic route is highly versatile, allowing for the introduction of various substituents at the 5-position of the isoxazole ring by selecting the appropriate terminal alkyne.
Experimental Workflow Diagram
Caption: Synthetic workflow for 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde Oxime
This protocol details the formation of the oxime intermediate.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g) in a mixture of ethanol (20 mL) and water (10 mL).[1]
-
To this solution, add hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium carbonate (15 mmol, 1.59 g).[1]
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluorobenzaldehyde oxime. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole
This protocol describes the cycloaddition reaction to form the final isoxazole derivative.
Materials:
-
2-Chloro-6-fluorobenzaldehyde oxime (from Protocol 1)
-
N-Chlorosuccinimide (NCS)
-
A terminal alkyne (e.g., propargyl alcohol, phenylacetylene)
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 2-Chloro-6-fluorobenzaldehyde oxime (10 mmol) in dichloromethane (DCM). To this solution, add N-Chlorosuccinimide (NCS) to generate the hydroximoyl chloride in situ.[1]
-
In a separate flask, dissolve the desired terminal alkyne (12 mmol) and triethylamine (15 mmol) in DCM.[1]
-
Cool the alkyne solution to 0 °C in an ice bath.
-
Slowly add the solution of the in-situ generated hydroximoyl chloride to the cooled alkyne solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of isoxazole derivatives. Note that yields can vary based on the specific alkyne used and optimization of reaction conditions.
| Step | Product | Starting Materials | Yield (%) | Analytical Data (Exemplary) |
| 1 | 2-Chloro-6-fluorobenzaldehyde Oxime | 2-Chloro-6-fluorobenzaldehyde, Hydroxylamine HCl | ~92%[8] | ¹H NMR (DMSO-d₆): δ 8.32 (s, 1H), 7.6-7.4 (m, 3H), 11.5 (s, 1H, OH). |
| 2 | 3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)isoxazole | Oxime, Propargyl alcohol | 60-75% | ¹³C NMR (CDCl₃): δ 168.1, 161.5, 158.3, 131.9, 126.2, 115.0, 114.8, 101.2, 56.4. |
| 2 | 3-(2-Chloro-6-fluorophenyl)-5-phenylisoxazole | Oxime, Phenylacetylene | 65-80% | MS (EI): m/z calculated for C₁₅H₉ClFNO [M⁺], found [M⁺]. |
Note: Analytical data are representative and should be confirmed for each synthesized compound.
Application in Drug Development: Isoxazolyl Penicillins
Isoxazole derivatives are key intermediates in the synthesis of semi-synthetic, penicillinase-resistant antibiotics such as flucloxacillin.[2] The mechanism of action for these antibiotics involves the inhibition of bacterial cell wall synthesis.
Signaling Pathway Diagram
Caption: Mechanism of action of isoxazolyl penicillins like Flucloxacillin.
The isoxazole moiety, derived from precursors like 2-Chloro-6-fluorobenzaldehyde, is crucial for the antibiotic's activity and stability. The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.[2] This highlights the importance of the synthetic protocols provided herein for the development of life-saving pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ajrconline.org [ajrconline.org]
- 8. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]
Application Notes: The Role of 2-Chloro-6-fluorobenzaldehyde in Antibiotic Synthesis
Introduction
2-Chloro-6-fluorobenzaldehyde is a crucial halogenated aromatic aldehyde that serves as a key starting material in the synthesis of various pharmaceutical compounds, most notably the isoxazolyl penicillin class of antibiotics.[1][2][3][4] Its specific substitution pattern, featuring both chlorine and fluorine atoms ortho to the aldehyde group, imparts unique reactivity that is leveraged in the construction of complex heterocyclic systems.[2][3] This document provides a detailed overview of the application of 2-Chloro-6-fluorobenzaldehyde in the synthesis of semi-synthetic, penicillinase-resistant antibiotics such as flucloxacillin and dicloxacillin.[1][3][5]
Application in Isoxazolyl Penicillin Synthesis
The primary role of 2-Chloro-6-fluorobenzaldehyde in antibiotic synthesis is as a precursor for the formation of the 3-aryl-5-methylisoxazole-4-carbonyl moiety. This isoxazole core is the key pharmacophore that is subsequently coupled with 6-aminopenicillanic acid (6-APA), the foundational structure of penicillin, to yield the final antibiotic drug.[1] The synthesis of these antibiotics is a multi-step process that begins with the conversion of 2-Chloro-6-fluorobenzaldehyde to a substituted isoxazole.[1]
Synthetic Pathways and Methodologies
The general synthetic route from 2-Chloro-6-fluorobenzaldehyde to isoxazolyl penicillins involves two main stages:
-
Synthesis of the Isoxazole Intermediate: 2-Chloro-6-fluorobenzaldehyde is converted into 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation proceeds through several steps including oximation, chlorination, and cyclization.[1]
-
Coupling with 6-Aminopenicillanic Acid (6-APA): The synthesized isoxazole acid chloride is then coupled with 6-APA in an acylation reaction to form the final β-lactam antibiotic, such as flucloxacillin.[1]
Diagram of the Synthetic Pathway
Caption: Synthetic pathway from 2-Chloro-6-fluorobenzaldehyde to Flucloxacillin.
Experimental Protocols
The following are generalized protocols for the key stages of the synthesis. Researchers should optimize these conditions based on their specific laboratory settings and available equipment.
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This multi-step protocol outlines the conversion of 2-Chloro-6-fluorobenzaldehyde to the key isoxazole intermediate.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Hydroxylamine
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Cyclizing agent
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Oxime Formation: Dissolve 2-Chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol. Add a solution of hydroxylamine and stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Chlorination: To the resulting oxime, add a chlorinating agent. The reaction conditions will vary depending on the specific agent used.
-
Cyclization: Introduce a cyclizing agent to the chlorinated intermediate to form the isoxazole ring.
-
Hydrolysis: Hydrolyze the resulting isoxazole derivative to the corresponding carboxylic acid using standard aqueous acidic conditions.
-
Acyl Chlorination: Suspend the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a dry, inert solvent like dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture until the conversion to the acid chloride is complete, as monitored by a suitable method (e.g., disappearance of the carboxylic acid starting material on TLC). The product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is typically used in the next step without extensive purification.
Protocol 2: Synthesis of Flucloxacillin
This protocol details the coupling of the isoxazole acid chloride with 6-APA.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
6-Aminopenicillanic acid (6-APA)
-
Sodium bicarbonate
-
Hydrochloric acid
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Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of 6-APA Solution: Dissolve 6-aminopenicillanic acid in an aqueous solution of sodium bicarbonate. Cool the solution to 0-5°C in an ice bath.[1]
-
Acylation: Prepare a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent. Add this solution dropwise to the cooled 6-APA solution while maintaining the pH between 7 and 8.[1]
-
Acidification and Extraction: Once the reaction is complete (monitored by TLC or HPLC), acidify the mixture with hydrochloric acid. Extract the resulting flucloxacillin acid into an organic solvent.[1]
-
Purification: The organic layer containing the product can be washed, dried, and the solvent evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Flucloxacillin.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-Chloro-6-fluorobenzaldehyde and its application in the Knoevenagel condensation, a related carbon-carbon bond-forming reaction. While specific yield data for each step of the flucloxacillin synthesis from 2-Chloro-6-fluorobenzaldehyde is not detailed in the provided sources, the synthesis of the starting material itself and related reactions provide insight into the efficiency of transformations involving this compound.
Table 1: Quantitative Data for the Synthesis of 2-Chloro-6-fluorobenzaldehyde [6]
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorotoluene |
| Key Reagents | Chlorine gas, Iron-based solid superacid catalyst, Water |
| Reaction Temperature | 150-180 °C |
| Reaction Time | 4-5 hours (hydrolysis step) |
| Yield | ~90% |
| Purity | 99% |
Table 2: General Quantitative Data for the Knoevenagel Condensation [1]
| Parameter | Value |
| Reactants | 2-Chloro-6-fluorobenzaldehyde (1.0 eq.), Methyl cyanoacetate (1.0 eq.) |
| Catalyst | Piperidine (0.1-0.2 eq.) |
| Solvent | Ethanol |
| Reaction Condition | Reflux |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Note on Yields for Flucloxacillin Synthesis: While a specific overall yield for the synthesis of flucloxacillin starting from 2-Chloro-6-fluorobenzaldehyde is not provided in the search results, the individual steps are generally high-yielding reactions in organic synthesis. The final yield would be dependent on the efficiency of each step and the purification methods employed.
Mechanism of Action of Isoxazolyl Penicillins
Flucloxacillin and other related β-lactam antibiotics act by inhibiting the synthesis of the bacterial cell wall.[1] They specifically target and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The inhibition of PBPs leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]
Signaling Pathway Diagram: Mechanism of Action
Caption: Mechanism of action of Flucloxacillin.
Disclaimer: The provided experimental protocols are generalized and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde. This challenging substrate requires careful consideration of reaction parameters to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde particularly challenging?
A1: The difficulty in successfully performing a Suzuki coupling with 2-Chloro-6-fluorobenzaldehyde arises from a combination of electronic and steric factors. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] Furthermore, the presence of two ortho-substituents (chloro and fluoro groups) creates significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow down the reaction.[1][2][3] The electron-withdrawing nature of the fluorine and aldehyde groups also deactivates the aromatic ring, making the carbon-chlorine bond stronger and less susceptible to cleavage by the palladium catalyst.[2]
Q2: What are the most critical factors for a successful coupling with this substrate?
A2: The three most critical factors to consider for a successful Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde are the catalyst system, the choice of base, and the reaction conditions.[1][2]
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Catalyst System: The selection of both the palladium precursor and the ligand is paramount. For sterically hindered and electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[1][2][3]
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Base: The strength and nature of the base are crucial for the transmetalation step. The choice of base is dependent on the specific boronic acid and solvent system being used.[1] Strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]
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Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are key parameters for achieving high yields and minimizing side reactions.[1] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally preferred.[2]
Q3: What are the common side reactions, and how can they be minimized?
A3: Several side reactions can occur during the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde, leading to reduced yield of the desired product. The most common include:
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Homocoupling: The formation of a biaryl byproduct from the boronic acid coupling with itself. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][3]
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Protodeboronation: The undesired cleavage of the carbon-boron bond in the boronic acid, replacing the boronic acid group with a hydrogen atom. This can be minimized by using a less aqueous solvent system, a milder base, or by using the boronic acid pinacol ester instead of the free acid.[3]
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Dehalogenation: The reduction of the starting material, 2-Chloro-6-fluorobenzaldehyde, where the chlorine atom is replaced by a hydrogen atom. This can be influenced by reaction conditions such as high temperatures and the choice of base and ligand.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure efficient in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂). Ensure your palladium source has not decomposed.[1][2] |
| Inefficient Ligand | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands. These ligands are designed to promote oxidative addition with sterically hindered aryl chlorides.[2] | |
| Inappropriate Base | Use a strong, non-coordinating base like K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered for better reactivity.[2] | |
| Poor Solvent Choice | Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane or toluene. In some cases, a small amount of water can be beneficial.[1][2] | |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in driving the reaction to completion.[2] | |
| Low Yield | Suboptimal Reagent Stoichiometry | Optimize the ratio of the boronic acid to the aryl halide. A slight excess of the boronic acid (1.2-1.5 equivalents) is common.[1][2] |
| Catalyst Deactivation | Increase catalyst loading (up to 5 mol%) or use a more robust catalyst system.[3] | |
| Incomplete Reaction | Monitor the reaction progress by TLC, GC-MS, or LC-MS to ensure it has gone to completion.[1] | |
| Formation of Byproducts | Homocoupling of Boronic Acid | Ensure a truly anaerobic environment by thoroughly degassing solvents and maintaining a positive pressure of inert gas.[1][3] |
| Protodeboronation | Use the corresponding boronic acid pinacol ester, which can be more stable. A milder base or less aqueous solvent system can also help.[3] | |
| Dehalogenation of Starting Material | Lower the reaction temperature or screen different bases and ligands to find conditions that favor cross-coupling over reduction.[4] |
Data Presentation
Table 1: Recommended Catalyst Systems for the Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 75-95 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 65-85 |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-88 |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde
This is a starting point protocol that may require optimization for your specific boronic acid.
Materials:
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2-Chloro-6-fluorobenzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
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Ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
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Degassed solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water (if required)
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Flame-dried Schlenk flask with a magnetic stir bar and reflux condenser
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Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-6-fluorobenzaldehyde, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand to the flask.[1]
-
Solvent Addition: Add the degassed solvent and, if applicable, degassed water via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1][3]
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Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[1]
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Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1] The reaction is typically complete within 12-24 hours.[3]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizations
References
Technical Support Center: Purification of 2-Chloro-6-fluorobenzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-6-fluorobenzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 2-amino-4-fluorophenol, excess chlorinating agents, and related isomers formed during synthesis. Side-products from the cyclization reaction, such as incompletely cyclized intermediates or over-chlorinated benzoxazole derivatives, may also be present.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification methods for benzoxazole derivatives are recrystallization and column chromatography. The choice between these techniques often depends on the impurity profile and the desired final purity. A combination of both methods can also be employed for achieving high-purity material.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A suitable recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at elevated temperatures. Common choices for similar heterocyclic compounds include ethanol, isopropanol, or a mixture of solvents like ethanol/water or toluene/hexane. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude product.
Q4: My purified this compound product is colored. How can I remove the colored impurities?
Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored byproducts, which can then be removed by hot filtration. Use a minimal amount of charcoal to avoid significant loss of the desired product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to Crystallize | The solution is not saturated. | - Concentrate the solution by evaporating some of the solvent. - Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure product. |
| The chosen solvent is too good a solvent. | - Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. | |
| "Oiling Out" | The melting point of the product is lower than the boiling point of the solvent. | - Switch to a lower-boiling point solvent. |
| The solution is being cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | - Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities. | |
| Low Yield | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and receiving flask before filtration. | |
| Crystals were not completely collected. | - Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate eluent system. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between the product and impurities. An ideal Rf value for the product is typically between 0.3 and 0.5. |
| Column overloading. | - Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Irregular column packing. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low. | - Adjust the polarity of the eluent system. Increase the proportion of the more polar solvent to decrease the retention time, or decrease it to increase the retention time. |
| Tailing of the Product Band | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures to find a suitable solvent or solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them under vacuum.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table presents illustrative data for the purification of a crude this compound sample. Note: This data is representative and may vary depending on the specific experimental conditions and the nature of the crude product.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% |
| Column Chromatography (Hexane:Ethyl Acetate 9:1) | 85% | >99% | 60% |
| Combined Recrystallization and Column Chromatography | 85% | >99.5% | 50% |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting low purity issues after the initial purification of this compound.
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent synthetic strategies for this compound typically involve a two-step process:
-
Formation of the Benzoxazolone Ring: The initial step is the reaction of 2-amino-5-fluorophenol with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene, to form 6-fluoro-1,3-benzoxazol-2(3H)-one.
-
Chlorination: The subsequent chlorination of the benzoxazolone intermediate at the 2-position yields the final product, this compound. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly employed for this transformation.
Q2: What are the potential major side reactions in this synthesis?
Several side reactions can occur, leading to impurities and reduced yields. The most common include:
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Incomplete Cyclization: The intermediate formed from 2-amino-5-fluorophenol and the phosgenating agent may not fully cyclize, leading to carbamate or urea byproducts.
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Dimerization/Polymerization: 2-amino-5-fluorophenol can undergo self-condensation or polymerization under harsh reaction conditions.
-
Over-chlorination: The aromatic ring of the benzoxazole core can be further chlorinated, leading to the formation of di- or tri-chlorinated byproducts.[1][2]
-
Hydrolysis: The 2-chloro substituent is susceptible to hydrolysis, especially during workup, which can revert the product to the benzoxazolone starting material.
-
Formation of Tar and Colored Impurities: At elevated temperatures, degradation of starting materials or products can lead to the formation of tarry residues and colored impurities, making purification challenging.[2][3][4]
Q3: How can I purify the final product, this compound?
Purification strategies depend on the nature and quantity of the impurities. Common methods include:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and distillation residues.[1][2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Column Chromatography: For laboratory-scale purifications and removal of closely related impurities, silica gel column chromatography is a valuable technique.[1]
-
Adsorption: Treatment with activated charcoal can be used to remove colored impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-fluoro-1,3-benzoxazol-2(3H)-one (Step 1) | 1. Incomplete reaction of 2-amino-5-fluorophenol. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. | 1. Ensure the phosgenating agent is added slowly and in slight excess. 2. Optimize the reaction temperature; too low may be too slow, while too high can cause degradation. 3. Use a high-purity 2-amino-5-fluorophenol. |
| Low Yield of this compound (Step 2) | 1. Incomplete chlorination. 2. Hydrolysis of the product during workup. 3. Loss of product during purification. | 1. Use a sufficient excess of the chlorinating agent (e.g., PCl₅) and ensure adequate reaction time and temperature. 2. Perform the workup under anhydrous conditions and avoid exposure to moisture. 3. Optimize distillation or chromatography conditions to minimize losses. |
| Presence of Multiple Spots on TLC After Chlorination | 1. Unreacted 6-fluoro-1,3-benzoxazol-2(3H)-one. 2. Formation of over-chlorinated byproducts. 3. Formation of other impurities. | 1. Increase reaction time or temperature for the chlorination step. 2. Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. 3. Purify the crude product using column chromatography to isolate the desired product. |
| Dark-colored Reaction Mixture or Product | 1. Formation of colored byproducts due to high reaction temperatures. 2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and consider using a milder chlorinating agent if possible. 2. Treat the crude product solution with activated charcoal before final purification. 3. Ensure the purity of the starting 2-amino-5-fluorophenol. |
| Difficulty in Isolating the Product | 1. Formation of an oil instead of a solid. 2. Product is highly soluble in the workup solvent. | 1. Attempt purification by vacuum distillation. 2. Choose an extraction solvent in which the product has moderate solubility and the impurities are either highly soluble or insoluble. |
Data Presentation
Table 1: Illustrative Reaction Parameters and Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-amino-5-fluorophenol | Triphosgene | Toluene | 80-100 | 2-4 | 85-95 |
| 2 | 6-fluoro-1,3-benzoxazol-2(3H)-one | PCl₅ | o-Dichlorobenzene | 140-160 | 3-5 | 70-85 |
Note: The data in this table are illustrative and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Synthesis of 6-fluoro-1,3-benzoxazol-2(3H)-one
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 2-amino-5-fluorophenol (1.0 eq) in anhydrous toluene.
-
Heat the suspension to 80°C with stirring.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene via the dropping funnel over 1 hour. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Filter the solid, wash with cold toluene, and dry under vacuum to obtain 6-fluoro-1,3-benzoxazol-2(3H)-one.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber, add 6-fluoro-1,3-benzoxazol-2(3H)-one (1.0 eq) and phosphorus pentachloride (1.1 eq).
-
Slowly heat the mixture to 150°C in an oil bath. The mixture will become a molten slurry. Caution: The reaction evolves HCl gas, which must be scrubbed.
-
Maintain the reaction at 150°C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
References
- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzo[d]oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-6-fluorobenzo[d]oxazole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing a systematic approach to problem-solving.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 2-amino-3-chloro-5-fluorophenol or the cyclizing agent can significantly hinder the reaction.
-
Solution: Verify the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the 2-amino-3-chloro-5-fluorophenol if necessary.
-
-
Inefficient Cyclization: The formation of the oxazole ring is a critical step that can be low-yielding.
-
Solution:
-
From 6-fluoro-benzoxazolin-2-one: Ensure a molar excess of the chlorinating agent (e.g., phosphorus pentachloride) is used. The reaction temperature is crucial and should be maintained between 140-170°C.[1]
-
From 2-mercapto-6-fluorobenzoxazole: Use a melt of previously prepared this compound as the reaction medium and introduce chlorine gas. This method avoids the use of additional solvents and can lead to high purity and yield.[2]
-
-
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can drastically affect the yield.
-
Moisture Contamination: The reactants, especially the chlorinating agents, are sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Ring Chlorination: In reactions involving chlorinating agents, undesired chlorination on the benzene ring can occur, especially at elevated temperatures.
-
Solution: Carefully control the reaction temperature. For the chlorination of 5-methyl-2-mercaptobenzoxazole, the temperature should not exceed 40°C to minimize ring chlorination.[2] While direct data for the 6-fluoro analog is unavailable, a similar precaution is advised.
-
-
Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.
-
-
Decomposition: The product or reactants may decompose at high temperatures.
-
Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: Co-elution during column chromatography can lead to impure fractions.
-
Solution:
-
Distillation: 2-Chlorobenzoxazoles can often be purified by fractional distillation under reduced pressure.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: Experiment with different solvent systems to achieve better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to obtain the precursor, 2-amino-3-chloro-5-fluorophenol?
A1: A plausible synthetic route starts from the commercially available 2-amino-5-fluorophenol. The synthesis involves the chlorination of this precursor. Due to the activating nature of the amino and hydroxyl groups, direct chlorination can be challenging and may lead to multiple products. A common strategy to control the regioselectivity is to perform an electrophilic chlorination.
Q2: Which method is recommended for the final cyclization and chlorination step to yield this compound?
A2: Two primary methods are reported for the synthesis of 2-chlorobenzoxazoles:
-
From 6-fluoro-benzoxazolin-2-one: This involves reacting the corresponding benzoxazolin-2-one with a chlorinating agent like phosphorus pentachloride. This method is advantageous as the starting materials are often readily accessible.[1]
-
From 2-mercapto-6-fluorobenzoxazole: This route involves the chlorination of the corresponding 2-mercapto derivative with chlorine gas. This method can provide high yields and purity without the need for a solvent.[2]
The choice of method will depend on the availability of the starting materials and the scale of the synthesis.
Q3: What are the key safety precautions to take during the synthesis?
A3: The synthesis of this compound involves hazardous reagents and conditions.
-
Chlorinating agents like phosphorus pentachloride and chlorine gas are highly toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
High temperatures are often required, posing a risk of burns.
-
The reactions should be conducted under an inert atmosphere to prevent side reactions and handle moisture-sensitive reagents.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish between the starting material, intermediates, and the final product. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Chlorobenzoxazoles
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Citation |
| From Benzoxazolin-2-one | Benzoxazolin-2-one | Phosphorus pentachloride, o-dichlorobenzene | ~75 | >99 | [1] |
| From 2-Mercaptobenzoxazole | 2-Mercapto-6-chlorobenzoxazole | Chlorine gas (neat) | ~91 | >99 | [2] |
Table 2: Optimization of Reaction Conditions for a Related Benzoxazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Citation |
| Solvent | Dichloromethane (DCM) | Dichloroethane (DCE) | Toluene | DCM gave the best results | [3] |
| Temperature | 0 °C | Room Temperature | 40 °C | Room temperature was optimal | [3] |
| Reaction Time | 1 hour | 2 hours | 4 hours | No significant improvement after 1 hour | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Fluoro-benzoxazolin-2-one
This protocol is adapted from a general procedure for the synthesis of 2-chlorobenzoxazoles.[1]
Materials:
-
6-Fluoro-benzoxazolin-2-one
-
Phosphorus pentachloride (PCl₅)
-
o-Dichlorobenzene (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phosphorus pentachloride (3 to 5 molar equivalents) and o-dichlorobenzene.
-
Heat the mixture to 140-150°C under a nitrogen atmosphere.
-
Prepare a suspension of 6-fluoro-benzoxazolin-2-one (1 molar equivalent) in o-dichlorobenzene.
-
Slowly add the suspension of 6-fluoro-benzoxazolin-2-one to the hot solution of phosphorus pentachloride over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 140°C for an additional 10 minutes.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench any excess PCl₅ with water or ice (perform in a fume hood).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
Protocol 2: Plausible Synthesis of the Precursor 2-amino-3-chloro-5-fluorophenol
This is a hypothetical protocol based on standard electrophilic aromatic substitution principles, as a direct literature procedure was not found.
Materials:
-
2-Amino-5-fluorophenol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 2-amino-5-fluorophenol (1 molar equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 molar equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-amino-3-chloro-5-fluorophenol.
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 2-Chloro-6-fluorobenzo[d]oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Chloro-6-fluorobenzo[d]oxazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a freezer at temperatures below -20°C.[1] The container should be tightly sealed and the atmosphere rendered inert, for example, by flushing with argon or nitrogen. It is also advisable to protect the compound from light.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively documented, based on the chemistry of benzoxazoles and related halogenated compounds, the following degradation pathways are likely:
-
Hydrolysis: The oxazole ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening to form N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce photodehalogenation, leading to the cleavage of the C-Cl bond.
-
Thermal Degradation: At elevated temperatures, the benzoxazole ring system can undergo fragmentation, potentially releasing carbon monoxide, carbon dioxide, and hydrogen cyanide.
-
Oxidation: The molecule may be susceptible to oxidation, which could potentially lead to the formation of N-oxides or degradation of the aromatic system.
Q3: I am observing an unexpected peak in my HPLC analysis after storing my sample in solution. What could be the cause?
A3: An unexpected peak in your HPLC chromatogram could indicate degradation of this compound. If the sample was stored in a protic solvent or at a non-neutral pH, hydrolysis is a likely cause. The new peak could correspond to the ring-opened product, N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide. It is also possible that the compound is degrading due to exposure to light or elevated temperatures. To confirm, you should compare the retention time of the new peak with a reference standard of the suspected degradation product if available, or use techniques like LC-MS to identify the unknown peak.
Q4: My experiment requires heating this compound. What precautions should I take?
A4: Given that benzoxazoles can thermally degrade at high temperatures, it is crucial to control the heating process. Conduct the experiment at the lowest effective temperature and for the shortest duration possible. It is advisable to perform a preliminary thermal stress study on a small scale to assess the compound's stability at your desired temperature. Analyze the sample by HPLC or a similar technique before and after heating to check for the appearance of degradation products.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to the stability and degradation of this compound.
Issue 1: Loss of Purity or Appearance of Impurities in Stored Solid Compound
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | 1. Verify storage temperature is consistently below -20°C. 2. Check if the container was properly sealed and under an inert atmosphere. 3. Confirm that the compound was protected from light. | 1. If storage conditions were suboptimal, re-test the purity of the material. 2. If purity has decreased, consider purification (e.g., recrystallization) if possible. 3. For future storage, strictly adhere to the recommended conditions. |
| Inherent Instability | 1. If stored correctly, the compound may have limited long-term stability. | 1. Re-analyze the compound to establish a baseline purity for your current lot. 2. Consider purchasing fresh material if significant degradation has occurred. |
Issue 2: Rapid Degradation Observed in Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | 1. Check the pH of your solution. 2. Identify the solvent used. Protic solvents (e.g., water, methanol) can facilitate hydrolysis. | 1. If possible, adjust the pH of your solution to be near neutral. 2. Use aprotic solvents (e.g., acetonitrile, THF) if compatible with your experiment. 3. Prepare solutions fresh and use them immediately. |
| Photodegradation | 1. Assess the light exposure of your solution during preparation and storage. | 1. Work in a fume hood with the sash down or use amber vials to protect the solution from light. 2. Wrap containers in aluminum foil for extra protection. |
| Oxidation | 1. Check if your solvent was degassed. 2. Consider the presence of any oxidizing agents in your reaction mixture. | 1. Use degassed solvents for solution preparation. 2. If possible, perform reactions under an inert atmosphere. |
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions. The degradation levels are qualitative and based on the general reactivity of benzoxazoles.
| Stress Condition | Parameter | Expected Outcome | Potential Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant Degradation | N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant Degradation | N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation | N-oxides, aromatic ring oxidation products |
| Photolytic | UV light (254 nm), solid, 24h | Moderate Degradation | 6-Fluorobenzo[d]oxazole (from dechlorination) |
| Thermal | 100°C, solid, 24h | Minor to Moderate Degradation | Ring-opened and fragmented products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose it to UV light (254 nm) in a photostability chamber for 24 hours.
-
Prepare a solution of the exposed solid in acetonitrile for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and heat it in an oven at 100°C for 24 hours.
-
Cool and prepare a solution in acetonitrile for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more polar degradation products first, followed by the parent compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the separation of the parent peak from the degradation peaks in the forced degradation samples.
Mandatory Visualization
Caption: Logical relationship between storage, degradation pathways, and potential products.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
References
Technical Support Center: Temperature Control in 2-Chloro-6-fluorobenzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature in reactions involving 2-Chloro-6-fluorobenzaldehyde. Precise temperature control is critical for maximizing yield, minimizing impurities, and ensuring reaction reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with 2-Chloro-6-fluorobenzaldehyde?
A1: Temperature is a crucial parameter that influences reaction kinetics, thermodynamics, and selectivity. For 2-Chloro-6-fluorobenzaldehyde, improper temperature control can lead to:
-
Low Yields: Reactions may not proceed to completion if the temperature is too low, or side reactions may dominate at elevated temperatures.
-
Increased Impurity Formation: Higher temperatures can promote the formation of byproducts such as Michael addition products in Knoevenagel condensations or over-oxidation to 2-Chloro-6-fluorobenzoic acid during its synthesis.[1][2]
-
Poor Selectivity: In reactions like the aldol addition, temperature dictates whether the kinetic (β-hydroxy adduct) or thermodynamic (α,β-unsaturated) product is favored.[3]
-
Safety Hazards: Some reactions, like Grignard reactions, are highly exothermic, and insufficient cooling can lead to uncontrolled reactions.
Q2: What is the general thermal stability of 2-Chloro-6-fluorobenzaldehyde?
A2: 2-Chloro-6-fluorobenzaldehyde is a solid at room temperature with a melting point of 32-35 °C and is stable under normal conditions.[4] However, at elevated temperatures required for certain reactions, such as its synthesis via hydrolysis (100-200°C), strict control is necessary to prevent decomposition and side reactions.[1]
Q3: How does the substitution pattern of 2-Chloro-6-fluorobenzaldehyde affect its reactivity in relation to temperature?
A3: The two electron-withdrawing groups (chlorine and fluorine) in the ortho positions make the carbonyl carbon highly electrophilic.[5] This increased reactivity means that many nucleophilic addition reactions can proceed at moderate temperatures. However, the steric hindrance from these ortho-substituents can also play a role, sometimes necessitating gentle heating to achieve a reasonable reaction rate.[6]
Troubleshooting Guides
Knoevenagel Condensation
Problem: Low yield of the desired α,β-unsaturated product.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Optimize by incrementally increasing the temperature. Gentle heating in the range of 40-80°C can often increase the reaction rate and yield.[6] |
| Prolonged Heating Leading to Side Reactions | Excessive heat or extended reaction times can promote the Michael addition of the active methylene compound to the product.[6] Monitor the reaction by TLC and aim for the shortest time required for the consumption of the starting aldehyde. |
Problem: Formation of significant side products.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can favor the formation of byproducts. If side products are observed, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Self-condensation of the Aldehyde | This is more likely with stronger bases but can be exacerbated by heat. Use a weaker base and maintain a moderate temperature.[6] |
Grignard Reaction
Problem: Low yield of the secondary alcohol.
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High During Addition | The Grignard reaction is exothermic. Adding the 2-Chloro-6-fluorobenzaldehyde solution without adequate cooling can lead to side reactions. Maintain a low temperature (e.g., 0 °C using an ice bath) during the dropwise addition.[7] |
| Grignard Reagent Decomposition | If the Grignard reagent is allowed to warm for an extended period before the addition of the aldehyde, it may decompose. Use the Grignard reagent immediately after its formation. |
Problem: Reaction is difficult to control and appears to "run away".
| Potential Cause | Suggested Solution |
| Insufficient Cooling | The exothermic nature of the Grignard addition requires efficient heat dissipation. Ensure the reaction flask is well-submerged in the cooling bath and that the addition of the aldehyde is slow and controlled. |
| Addition Rate is Too Fast | Adding the aldehyde too quickly will generate heat faster than it can be removed. Use a dropping funnel for a slow, dropwise addition and monitor the internal temperature of the reaction. |
Aldol Reaction
Problem: The desired β-hydroxy carbonyl (aldol addition product) is not the major product; instead, the α,β-unsaturated carbonyl (condensation product) is isolated.
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | The aldol addition is the kinetically favored product at lower temperatures. The subsequent dehydration to the condensation product is favored at higher temperatures.[3] To isolate the addition product, maintain low reaction temperatures (e.g., 0 °C or below). |
Problem: Retro-aldol reaction is leading to low yields.
| Potential Cause | Suggested Solution |
| Elevated Reaction Temperature | The aldol reaction is reversible, and the retro-aldol reaction is favored at higher temperatures, especially for sterically hindered aldehydes.[3] Running the reaction at the lowest feasible temperature will minimize the reverse reaction. |
Data Presentation
Illustrative Temperature Effects on Knoevenagel Condensation Yield
The following table provides an illustrative summary of how temperature can influence the yield in a typical Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with malononitrile, catalyzed by piperidine in ethanol.
| Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Notes |
| 25 (Room Temp.) | 12 | ~75% | Reaction is slow but clean. |
| 40 | 4 | ~88% | Increased rate with minimal side products. |
| 60 | 2 | ~92% | Optimal balance of rate and yield. |
| 80 (Reflux) | 1.5 | ~90% | Faster reaction, but potential for increased byproduct formation.[6] |
Temperature Parameters for Synthesis of 2-Chloro-6-fluorobenzaldehyde
The synthesis from 2-chloro-6-fluorotoluene requires strict temperature control in a two-step process.[8][9]
| Step | Process | Temperature Range (°C) | Purpose |
| 1 | Side-chain Chlorination | 100 - 200 | To facilitate the free-radical chlorination of the methyl group. |
| 2 | Hydrolysis | 100 - 200 | To convert the chlorinated intermediates to the final aldehyde product. |
Experimental Protocols
Protocol 1: Temperature-Controlled Knoevenagel Condensation
This protocol describes the synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile with an emphasis on temperature control for optimal yield.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol, 158.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with a temperature controller and external thermometer
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde and malononitrile in 10 mL of ethanol.
-
Add piperidine to the solution with stirring.
-
Place the flask in the heating mantle and attach the reflux condenser.
-
Heat the mixture to 60°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Low-Temperature Grignard Reaction
This protocol details the synthesis of 1-(2-chloro-6-fluorophenyl)ethanol, highlighting the critical low-temperature addition step.
Materials:
-
Magnesium turnings (1.2 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous diethyl ether or THF
-
2-Chloro-6-fluorobenzaldehyde (1.0 eq)
-
Ice bath, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Prepare the methylmagnesium iodide Grignard reagent under an inert atmosphere in anhydrous diethyl ether.
-
Once the Grignard reagent is formed, cool the reaction flask to 0°C using an ice bath.
-
Dissolve 2-Chloro-6-fluorobenzaldehyde (1 eq) in anhydrous diethyl ether in a dropping funnel.
-
Add the solution of 2-Chloro-6-fluorobenzaldehyde dropwise to the cooled Grignard reagent over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[7]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work up the reaction by separating the organic layer, extracting the aqueous layer with diethyl ether, combining the organic layers, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: Workflow for temperature-critical steps in a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
minimizing byproduct formation in benzoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during benzoxazole synthesis.
Troubleshooting Guides & FAQs
Common Issues in Benzoxazole Synthesis
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification. Key areas to investigate include:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the carboxylic acid/aldehyde derivative can interfere with the reaction.
-
Reaction Conditions: The yield can be significantly impacted by non-optimal temperature, reaction time, solvent, or catalyst.[1]
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to ensure it goes to completion.[1]
-
Side Product Formation: The formation of byproducts can consume starting materials, thus reducing the yield of the desired benzoxazole.[1]
Q2: I observe a significant amount of unreacted starting materials. How can I improve the conversion?
If you observe unreacted starting materials after the expected reaction time, consider the following troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to drive the reaction forward. However, be cautious as excessive heat can lead to the degradation of reactants or products.
-
Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts may need activation or are sensitive to air and moisture. Increasing the catalyst loading can sometimes significantly improve conversion.[1]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are accurate.
Q3: I suspect side products are forming. What are the common byproducts and how can I minimize them?
Byproduct formation is a frequent cause of low yields. The type of byproduct often depends on the synthetic route.
-
Schiff Base Intermediate: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[2] To promote cyclization, you can try increasing the reaction temperature or introducing a suitable oxidizing agent.[2]
-
Over-alkylation/acylation: In reactions that involve alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.
-
Polymerization: Under certain conditions, starting materials or intermediates may polymerize.
To minimize byproduct formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.
Q4: My desired product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Product loss during purification is a common issue. Here are some effective strategies for purifying benzoxazoles:
-
Column Chromatography: This is a widely used and effective method. The choice of the solvent system is critical for achieving good separation. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1][3]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product. Common solvents for recrystallization include ethanol or ethanol/water mixtures.[4][5]
-
Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[6][7] This method is particularly useful for separating the benzoxazole from non-basic impurities.
Data Presentation
The following tables summarize quantitative data from various studies on benzoxazole synthesis, allowing for easy comparison of different catalysts and reaction conditions.
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LAIL@MNP | 4 mg | Solvent-free (sonication) | 70 | 0.5 | up to 90 |
| Fe3O4@SiO2-SO3H | 0.03 g | Solvent-free | 50 | 0.75 | 92 |
| BAIL gel | 1 mol% | Solvent-free | 130 | 5 | 98 |
| Al-Cu-Cl- | - | - | - | - | 99 |
| Al-Zn-PO4 | - | - | - | - | 76 |
| Mg(OH)2 | - | - | - | - | 63 |
| Al2O3 | - | Acetonitrile | Room Temp | 5 | 55-75 |
Data sourced from multiple studies.[1][6][8][9][10][11][12][13][14]
Table 2: Influence of Reaction Solvent on Benzoxazole Synthesis Yield
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Yield (%) |
| p-Xylene | 2.27 | 138 | High |
| Toluene | 2.38 | 111 | Moderate to High |
| Dichloromethane (DCM) | 9.08 | 40 | High |
| Ethanol | 24.55 | 78 | Good to High |
| Acetonitrile | 37.5 | 82 | Moderate to High |
| Dimethylformamide (DMF) | 36.7 | 153 | Moderate to High |
| Water | 80.1 | 100 | Variable |
| Solvent-free | N/A | N/A | Often High |
Yields are representative and can vary significantly based on specific substrates and reaction conditions.[13][15]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Catalyst (e.g., LAIL@MNP, 4.0 mg)[8]
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the catalyst.[8]
-
If using sonication, place the vessel in an ultrasonic bath at 70 °C for 30 minutes.[8] Alternatively, stir the reaction mixture at the optimized temperature (e.g., 130 °C) for the required time (e.g., 5 hours for BAIL gel catalyst).[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in ethyl acetate (10-15 mL).[8][11]
-
If a solid-supported catalyst is used, it can be recovered by filtration or, in the case of a magnetic catalyst, by using an external magnet.[8] For soluble catalysts, proceed to the work-up.
-
Dry the organic layer over anhydrous magnesium sulfate.[8][11]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[3]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids under Microwave Irradiation
This method offers a rapid and often solvent-free approach.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Desired Carboxylic Acid (1.0 mmol)
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol and the carboxylic acid.[9]
-
Thoroughly mix the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[9]
-
Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography on silica gel.[9]
Visualizations
Caption: General reaction mechanism for benzoxazole synthesis.
Caption: Troubleshooting workflow for benzoxazole synthesis.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpbs.com [ijpbs.com]
- 13. jetir.org [jetir.org]
- 14. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Reaction Conditions for Oxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazoles. This guide focuses on common challenges and optimization strategies for prevalent synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the oxazole ring?
A1: The most prevalent and versatile methods for constructing the oxazole core include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis. Additionally, various metal-catalyzed methods have gained prominence.
Q2: How do I choose the most suitable synthesis method for my target oxazole?
A2: The choice of synthesis method depends on several factors, including the desired substitution pattern on the oxazole ring, the availability of starting materials, and the functional group tolerance of the reaction. For instance, the Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles from 2-acylamino-ketones.[1] The Fischer oxazole synthesis is also used for 2,5-disubstituted oxazoles, starting from cyanohydrins and aldehydes.[2] The Van Leusen reaction is particularly useful for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]
Q3: What are the general strategies to improve low yields in oxazole synthesis?
A3: Low yields can often be attributed to incomplete reactions, side product formation, or degradation of starting materials or products. General strategies for yield improvement include:
-
Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and solvent.[4][5]
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can interfere with many of the key reactions.[4]
-
Choice of Catalyst/Reagent: The selection of the dehydrating agent in the Robinson-Gabriel synthesis or the base in the Van Leusen reaction can significantly impact the yield.[1][4]
Q4: How can I purify my synthesized oxazole product?
A4: Purification of oxazoles is typically achieved through standard laboratory techniques. The most common methods include:
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired oxazole from reaction byproducts.[6]
-
Recrystallization: For solid oxazoles, recrystallization from a suitable solvent system is an effective method for achieving high purity.[7][8]
-
Distillation: For liquid oxazoles, fractional distillation under reduced pressure can be employed, especially for purifying high-boiling point compounds or those sensitive to high temperatures.[9][10][11]
Troubleshooting Guides
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[12]
Problem 1: Low or no yield of the desired oxazole.
-
Potential Cause: Incomplete cyclization due to an insufficiently strong dehydrating agent or harsh conditions leading to decomposition.[13]
-
Suggested Solution:
-
Optimize the Dehydrating Agent: While concentrated sulfuric acid is traditionally used, other agents like polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) may provide better yields for specific substrates.[1] For sensitive substrates, milder reagents such as trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine can be effective.[14]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can promote cyclization, they can also lead to charring and decomposition.[14]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation to reduce reaction times and potentially improve yields by minimizing thermal degradation.[14]
-
Problem 2: Formation of significant byproducts.
-
Potential Cause: Side reactions such as enamide formation or polymerization can occur, especially under strongly acidic conditions.[13]
-
Suggested Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of intermediates.[13]
-
Milder Dehydrating Agent: Switching to a milder dehydrating agent can often suppress side reactions.[13]
-
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[2]
Problem 1: Low yield of the oxazole product.
-
Potential Cause: The reaction is highly sensitive to moisture, and the use of anhydrous reagents and solvents is critical. The reaction can also be slow to reach completion.
-
Suggested Solution:
-
Strictly Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., diethyl ether) and ensure the hydrogen chloride gas is anhydrous.[2]
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time, often overnight, to ensure complete conversion.[15]
-
Purity of Starting Materials: Use purified cyanohydrins and aldehydes to avoid side reactions.
-
Problem 2: Formation of a chloro-oxazoline or oxazolidinone byproduct.
-
Potential Cause: Incomplete elimination of HCl from the chloro-oxazoline intermediate or side reactions of the intermediates can lead to these byproducts.[2]
-
Suggested Solution:
-
Control of HCl Gas: Carefully control the amount of HCl gas bubbled through the reaction mixture. Excess acid can sometimes promote side reactions.
-
Workup Procedure: Ensure the workup procedure effectively neutralizes the acid and converts the oxazole hydrochloride salt to the free base.[2]
-
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]
Problem 1: Low yield of the oxazole, with the 4-tosyl-4,5-dihydrooxazole intermediate being the major product.
-
Potential Cause: Inefficient elimination of the tosyl group from the dihydrooxazole intermediate.[16]
-
Suggested Solution:
-
Stronger Base: Switch from a weaker base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[16]
-
Increase Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[16]
-
Extended Reaction Time: Allowing the reaction to stir for a longer period at room temperature or with gentle heating can drive the elimination to completion.[16]
-
Problem 2: Formation of nitrile byproduct.
-
Potential Cause: If a ketone is present as an impurity in the aldehyde starting material, it can react with TosMIC to form a nitrile via the Van Leusen ketone-to-nitrile conversion.[16][17]
-
Suggested Solution:
-
Purify the Aldehyde: Ensure the aldehyde starting material is free of ketone impurities by distillation or chromatography.[16]
-
Problem 3: Low yield when using sterically hindered aldehydes.
-
Potential Cause: Steric hindrance can slow down the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde carbonyl.
-
Suggested Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature and/or reaction time.
-
Use a More Reactive TosMIC Reagent: If available, consider using a more reactive α-substituted TosMIC derivative.
-
Data Presentation
Table 1: Comparison of Common Oxazole Synthesis Methods
| Synthesis Method | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA[1] | High temperature | Moderate to Good[1] | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance.[1] |
| Fischer Oxazole | Cyanohydrins, Aldehydes | Anhydrous HCl[15] | Anhydrous, often low temperature | Moderate to Good[15] | Classical method, useful for specific substitution patterns. | Requires anhydrous conditions, can have substrate limitations.[2] |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃, t-BuOK)[15] | Mild to moderate temperature | Good to Excellent[15] | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions.[15] |
Table 2: Troubleshooting Guide Summary
| Synthesis Method | Common Problem | Potential Cause | Recommended Solution |
| Robinson-Gabriel | Low Yield / Tar Formation | Harsh reaction conditions, substrate decomposition.[14] | Use a milder dehydrating agent (e.g., TFAA, PPh₃/I₂), lower reaction temperature.[14] |
| Incomplete Reaction | Insufficiently potent dehydrating agent. | Switch to a stronger dehydrating agent (e.g., POCl₃), employ microwave heating.[14] | |
| Fischer Oxazole | Low Yield | Presence of moisture. | Use strictly anhydrous solvents and reagents.[2] |
| Formation of Byproducts | Incomplete elimination or side reactions of intermediates.[2] | Careful control of acid concentration and effective basic workup. | |
| Van Leusen | Dihydrooxazole Intermediate | Inefficient elimination of the tosyl group.[16] | Use a stronger base (t-BuOK, DBU), increase reaction temperature.[16] |
| Nitrile Byproduct Formation | Ketone impurity in the aldehyde starting material.[16] | Purify the aldehyde before use.[16] |
Experimental Protocols
Protocol 1: One-Pot Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole from Hippuric Acid[15]
This protocol describes an efficient, scalable, one-pot synthesis of 2,5-diphenyloxazole.
Step 1: Acyl Chloride Formation
-
In a suitable reactor, react hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C.
-
Monitor the reaction until completion.
-
Remove unreacted thionyl chloride by distillation to yield benzamidoacetyl chloride.
Step 2: Friedel-Crafts Acylation
-
Add the crude benzamidoacetyl chloride to a mixture of benzene and aluminum chloride (AlCl₃) at 10-15°C.
-
Stir the mixture for 2 hours.
Step 3: Cyclization and Dehydration
-
Add concentrated sulfuric acid to the reaction mixture and heat to 60-70°C for 2 hours.
-
Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole.
-
Collect the solid by filtration and purify by recrystallization or rectification.
Protocol 2: Fischer Oxazole Synthesis of a 2,4,5-Trisubstituted Oxazole[15]
This protocol provides a general procedure for the synthesis of a 2,4,5-trisubstituted oxazole.
-
Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0°C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.
-
Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the purified product.
Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole[16]
This optimized protocol is designed to minimize byproduct formation.
-
To a stirred suspension of potassium tert-butoxide (2.2 equiv) in anhydrous THF at 0°C, slowly add a solution of TosMIC (1.0 equiv) in anhydrous THF.
-
Stir the mixture for 15-20 minutes at 0°C.
-
Add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50°C for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for oxazole synthesis.
Caption: Troubleshooting flowchart for low yield in oxazole synthesis.
Caption: Decision tree for selecting a purification method.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification [chem.rochester.edu]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Oxazole Synthesis [drugfuture.com]
- 17. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Substituted Benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-substituted benzoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge in the synthesis of 2-substituted benzoxazoles and can arise from several factors. A systematic approach is crucial for troubleshooting.[1][2]
Initial Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., carboxylic acid, aldehyde) can significantly interfere with the reaction.[1][2]
-
Action: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy.[1] If necessary, purify the reagents by recrystallization or distillation.[2] 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.[2]
-
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.[1]
-
Temperature: The reaction temperature may be too low to overcome the activation energy.[2] Consider incrementally increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some solvent-free reactions may require temperatures as high as 130°C.[2][3]
-
Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor its progress by taking aliquots at regular intervals.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. If applicable, try different solvents. For instance, in the Tf₂O-promoted synthesis, Dichloromethane (DCM) was found to give the best results compared to other solvents like Dichloroethane (DCE).[4]
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially if reagents, catalysts, or intermediates are sensitive to air or moisture.[2]
-
-
Catalyst Issues: An inappropriate or inactive catalyst is a common reason for low yields.[2]
-
Catalyst Choice: A wide range of catalysts are used for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium), and ionic liquids.[2][5] The optimal choice depends on your specific substrates.[2]
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored and handled correctly.[2] Some catalysts may require activation or are sensitive to air and moisture.[1] If you suspect catalyst deactivation, adding a fresh portion might help.[2]
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions and side product formation.[2]
-
Action: Verify the molar ratios of your reactants. Sometimes, using a slight excess of one reactant can drive the reaction to completion.[2]
-
Q2: My reaction seems to stall and does not go to completion, as indicated by TLC. What should I do?
A2: An incomplete reaction, where starting materials are still present after the expected reaction time, can be addressed by several strategies:[1]
-
Extend Reaction Time: Continue the reaction and monitor its progress closely using TLC or GC.[1]
-
Increase Temperature: If the reaction is being conducted at a moderate temperature, a slight increase might provide the necessary activation energy to push it to completion.[2]
-
Check Catalyst Activity: As mentioned in Q1, catalyst deactivation is a possible cause.[2] Ensure your catalyst is active, and consider adding more if appropriate for your specific protocol.[1]
-
Re-evaluate Stoichiometry: An incorrect ratio of reactants could be the issue. Ensure accurate measurements and consider if a slight excess of one reactant is needed.[2]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: Side product formation complicates purification and reduces the yield of the desired 2-substituted benzoxazole.[2] Common side products and mitigation strategies include:
-
Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[2]
-
Mitigation: To promote complete cyclization, you can try increasing the reaction temperature or time. The addition of a suitable oxidant may also be necessary in some protocols.[2]
-
-
N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amine of the 2-aminophenol may be acylated, but the subsequent intramolecular cyclization might not occur.[2]
-
Mitigation: This is often an issue of selecting the right catalyst and conditions to favor the final ring-closing step. A two-step procedure, where the intermediate amide is first formed and isolated before cyclization, can sometimes resolve this.[2]
-
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2]
-
Mitigation: Carefully control the reaction temperature and ensure a stoichiometric balance of reactants.[2]
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Mitigation: Optimize reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of reactants.[1]
-
Quantitative Data Summary
Table 1: Effect of Different Bases on the Synthesis of 2-benzylbenzo[d]oxazole [4]
| Entry | Base | Tf₂O/Base (Equiv) | Yield (%) |
| 1 | - | 1.2/0 | 41 |
| 2 | 2-F-Pyr | 1.2/1.5 | 87 |
| 3 | 2-Cl-Pyr | 1.2/1.5 | 85 |
| 4 | 2,6-Lutidine | 1.2/1.5 | 68 |
| 5 | DMAP | 1.2/1.5 | 46 |
| 6 | Pyridine | 1.2/1.5 | 65 |
| 7 | 3-F-Pyr | 1.2/1.5 | 80 |
| 8 | 2-Pyridinesulfonic acid | 1.2/1.5 | 30 |
| 9 | 2-Nitropyridine | 1.2/1.5 | 32 |
| 10 | CsF | 1.2/1.5 | 31 |
| 11 | K₂CO₃ | 1.2/1.5 | 20 |
Reaction Conditions: Tf₂O was added to a stirred solution of 1-morpholino-2-phenylethan-1-one (0.6 mmol) and base in DCE (1 mL) at 0 °C. After 15 min, 2-aminophenol (0.5 mmol) was added and stirred at 80 °C for 5 h. Isolated yields.[4]
Table 2: Synthesis of 2-Aryl Benzoxazoles from 2-Aminophenol and Aldehydes using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [3]
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 98 |
| 2 | 4-Methylbenzaldehyde | 96 |
| 3 | 4-Methoxybenzaldehyde | 97 |
| 4 | 4-Chlorobenzaldehyde | 95 |
| 5 | 4-Bromobenzaldehyde | 94 |
| 6 | 4-Nitrobenzaldehyde | 85 |
| 7 | 2-Chlorobenzaldehyde | 93 |
Reaction Conditions: 2-aminophenol (1.0 mmol), aldehyde (1.0 mmol), and BAIL gel (1 mol%) were stirred at 130 °C for 5 hours under solvent-free conditions.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles using Tf₂O and 2-Fluoropyridine [1][4]
This method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for reaction with a 2-aminophenol.
-
Materials:
-
Tertiary amide (0.55 mmol)
-
2-Aminophenol (0.5 mmol)
-
2-Fluoropyridine (1.0 mmol)
-
Triflic anhydride (Tf₂O, 0.6 mmol)
-
Dichloromethane (DCM, 1 mL)
-
Triethylamine (Et₃N, 0.5 mL)
-
-
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the desired 2-substituted benzoxazole.[1]
-
Protocol 2: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst under Solvent-Free Conditions [2][3]
This protocol describes a greener approach using a recyclable catalyst without a solvent.
-
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol, 1 mol%)
-
Ethyl acetate
-
-
Procedure:
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (1 mol%).
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and dissolve it in ethyl acetate (10 mL).
-
The catalyst can be recovered for reuse.
-
Purify the product from the ethyl acetate solution, typically through column chromatography after removing the solvent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the structural characterization and purity assessment of 2-Chloro-6-fluorobenzo[d]oxazole. Due to the limited availability of direct experimental data in publicly accessible databases, this guide leverages data from structurally related compounds and established principles of analytical chemistry to provide a predictive but comprehensive framework for its analysis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate and robust analytical methods are crucial for its identification, purity determination, and quality control. The primary techniques for the characterization of such molecules include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₃ClFNO | [1] |
| Molecular Weight | 171.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >98% | [1] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons. The exact shifts and coupling constants will be influenced by the chloro and fluoro substituents. |
| ¹³C | 110 - 160 | - | Aromatic and heterocyclic carbons. Specific shifts will depend on the electronic environment created by the heteroatoms and halogens. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 or 500 MHz.
-
Pulse Angle: 30°.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on concentration).
-
Reference: Residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: ≥1024 (to achieve a good signal-to-noise ratio).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 171/173 | [M]⁺˙ | - |
| 143/145 | [M-CO]⁺˙ | CO |
| 108 | [M-CO-Cl]⁺ | CO, Cl |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 171/173) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 70 °C, ramp to 280 °C.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type |
| ~1630 | C=N stretch (benzoxazole ring) |
| ~1500-1600 | C=C aromatic ring stretch |
| ~1250 | C-F stretch |
| ~780 | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
| Parameter | Recommended Conditions |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Optimized based on the volatility of the compound and any impurities |
Visualized Workflows
Caption: General analytical workflow for the characterization of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
References
A Comparative Guide to 1H and 13C NMR Data of 2-Chloro-6-fluorobenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-6-fluorobenzaldehyde and its derivatives. Understanding the NMR profiles of these compounds is crucial for their synthesis, characterization, and application in pharmaceutical and materials science research. This document presents quantitative NMR data, detailed experimental protocols, and a visual representation of the structural relationships influencing the spectral data.
Comparative NMR Data Analysis
The electronic environment of the aromatic ring and the aldehyde functional group in benzaldehyde derivatives is highly sensitive to the nature and position of substituents. This sensitivity is directly reflected in the ¹H and ¹³C NMR spectra, providing a powerful tool for structural elucidation. In 2-chloro-6-fluorobenzaldehyde, the presence of two ortho substituents, a moderately deactivating chloro group and a strongly deactivating fluoro group, results in a distinct downfield shift of the aldehyde proton and characteristic shifts and coupling patterns for the aromatic protons and carbons.
Derivatization of the aldehyde group, for instance, to an oxime or a Schiff base, introduces new functional groups that significantly alter the electronic distribution and, consequently, the NMR spectra. The following tables summarize the ¹H and ¹³C NMR data for 2-chloro-6-fluorobenzaldehyde and its derivatives, alongside related compounds for comparison.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Aldehyde/Imine Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-Chloro-6-fluorobenzaldehyde | ~10.4 (s)[1] | ~7.2-7.6 (m)[1] | - |
| 2-Chloro-6-fluorobenzaldehyde Oxime (Predicted) | ~8.2 (s, CH=N)[1] | ~7.1-7.5 (m)[1] | ~9.5 (br s, N-OH)[1] |
| N-(2-chloro-6-fluorobenzylidene)aniline (Schiff Base) (Predicted) | ~8.5 (s, CH=N)[1] | ~6.9-7.8 (m)[1] | - |
| 2-Fluorobenzaldehyde | 10.35 (s)[2] | 7.17-7.88 (m)[2] | - |
| 2-Chlorobenzaldehyde | 10.43 (s) | 7.34-7.88 (m) | - |
| 2,6-Dichlorobenzaldehyde | 10.4 (s) | 7.35-7.50 (m) | - |
| 2,6-Difluorobenzaldehyde | 10.3 (s) | 6.95-7.65 (m) | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Aldehyde/Imine Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2-Chloro-6-fluorobenzaldehyde | ~187[1] | ~115-162[1] |
| 2-Chloro-6-fluorobenzaldehyde Oxime (Predicted) | ~148 (C=N)[1] | ~115-160[1] |
| N-(2-chloro-6-fluorobenzylidene)aniline (Schiff Base) (Predicted) | ~160 (C=N)[1] | ~115-161 (Ar-C), ~121-152 (Ar-C of aniline)[1] |
| 2-Fluorobenzaldehyde | 189.8 | 111.6, 120.6, 125.0, 128.5, 135.9, 161.8 |
| 2-Chlorobenzaldehyde | 189.5 | 127.1, 129.2, 130.4, 132.3, 135.0, 137.7[3] |
| 2,6-Dichlorobenzaldehyde | 189.0 | 128.5, 131.5, 136.0 |
| 2,6-Difluorobenzaldehyde | 186.5 (t) | 112.5 (dd), 125.0 (t), 133.0 (t), 162.0 (dd) |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra for 2-chloro-6-fluorobenzaldehyde and its derivatives.
Sample Preparation
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ at 77.16 ppm
Visualization of Structural Relationships
The following diagram illustrates the synthetic relationship between 2-chloro-6-fluorobenzaldehyde and its oxime and Schiff base derivatives, highlighting the transformation of the key functional group that is central to the NMR spectral changes.
Caption: Synthetic pathways from 2-chloro-6-fluorobenzaldehyde.
References
Navigating the Bioactive Landscape: A Comparative Guide to 2-Chloro-6-fluorobenzo[d]oxazole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with benzoxazoles and their isosteres, benzothiazoles, emerging as privileged scaffolds in medicinal chemistry. Their diverse biological activities, ranging from anticancer to antimicrobial, have spurred extensive research into their structure-activity relationships. This guide provides a comparative analysis of the biological activities of 2-Chloro-6-fluorobenzo[d]oxazole derivatives and their structurally related analogs, supported by experimental data and detailed protocols to aid in the design and development of new therapeutic entities.
Anticancer Activity: A Tale of Two Scaffolds
The anticancer potential of benzoxazole and benzothiazole derivatives has been a primary focus of investigation. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-2 (PARP-2).
Comparative Anticancer Potency
While specific data for this compound derivatives remains elusive in publicly available research, a comparative analysis of structurally similar fluorinated benzoxazole and benzothiazole analogs provides valuable insights into their potential. The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Fluorinated Benzoxazole and Benzothiazole Analogs
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 5-Fluorobenzothiazole | 2-(3-hydroxyphenyl) | MDA-MB-468 (Breast) | Not Specified | [1] |
| Analog 2 | 5-Fluorobenzothiazole | 2-(4-hydroxyphenyl) | MDA-MB-468 (Breast) | Not Specified | [1] |
| Analog 3 | 6-Fluorobenzothiazole | 2-(4-aminophenyl) | Not Specified | Not Specified | [1] |
| Analog 4 | Benzoxazole | 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido] | Not Specified | Not Specified | [2] |
| Analog 5 | 2-Arylbenzoxazole | 6-amide | HUVEC (Endothelial) | 1.47 | [3] |
| Analog 6 | 2-Arylbenzoxazole | 6-amide | HepG2 (Liver) | 2.57 | [3] |
Note: The absence of specific IC50 values for some compounds in the referenced literature prevents a direct quantitative comparison in those instances.
Antimicrobial Activity: Broadening the Spectrum
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is paramount. Benzoxazole and benzothiazole derivatives have demonstrated promising activity against a range of microbial pathogens, often by targeting essential bacterial enzymes like DNA gyrase.
Comparative Antimicrobial Efficacy
The antimicrobial potential of fluorinated benzoxazole and benzothiazole analogs has been investigated against various bacterial and fungal strains. The following table presents the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Fluorinated Benzoxazole and Benzothiazole Analogs
| Compound ID | Core Scaffold | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 7 | 2-Substituted Benzoxazole | Escherichia coli | Not Specified | [4] |
| Analog 8 | 2-Substituted Benzoxazole | Staphylococcus aureus | Not Specified | [4] |
| Analog 9 | 2-Substituted Benzoxazole | Candida albicans | Not Specified | [4] |
| Analog 10 | 2-Substituted Benzoxazole | Aspergillus niger | Not Specified | [4] |
| Analog 11 | 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Gram-positive bacteria | Not Specified | [2] |
| Analog 12 | 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Gram-negative bacteria | Not Specified | [2] |
| Analog 13 | 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Candida albicans | Not Specified | [2] |
Note: The referenced literature for some analogs did not provide specific MIC values, precluding a direct quantitative comparison.
Key Signaling Pathways and Mechanisms of Action
The biological activities of these heterocyclic compounds are intrinsically linked to their interaction with specific cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
PARP-2 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase-2 (PARP-2) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination), inhibition of PARP-2 leads to the accumulation of DNA damage and ultimately, cell death. This concept, known as synthetic lethality, is a promising strategy in cancer treatment.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Selectivity Landscape of 2-Chloro-6-fluorobenzo[d]oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-6-fluorobenzo[d]oxazole scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a framework for assessing the cross-reactivity of this compound derivatives, offering a comparative look at how their performance can be evaluated against other established inhibitors and outlining the key experimental protocols required for a thorough investigation.
While comprehensive cross-reactivity data for a specific this compound derivative is not publicly available, this guide will utilize the well-characterized kinase inhibitor, Dasatinib, as a primary example to illustrate how such data is presented and interpreted. This will be supplemented with available data on other benzoxazole derivatives to provide context within the chemical class of interest.
Data Presentation: Unveiling the Selectivity Profile
A crucial step in understanding the cross-reactivity of a compound is to quantify its activity against a broad panel of potential off-targets. This data is typically presented in tables that allow for a clear comparison of a compound's potency against its intended target and its unintended interactions.
Illustrative Cross-Reactivity Data for a Benzoxazole Derivative:
The following table presents data for a series of benzoxazole-based compounds designed as monoacylglycerol lipase (MAGL) inhibitors, showcasing their selectivity against the closely related enzyme fatty acid amide hydrolase (FAAH).
| Compound | Target (MAGL) IC50 (nM) | Off-Target (FAAH) IC50 (µM) | Selectivity (FAAH IC50 / MAGL IC50) |
|---|---|---|---|
| Compound 19 (4-NO2 derivative) | 8.4 | > 50 | > 5952 |
| Compound 20 (4-SO2NH2 derivative) | 7.6 | > 50 | > 6579 |
Source: Data adapted from a study on benzoxazole clubbed 2-pyrrolidinones as MAGL inhibitors.[1]
A Comprehensive Kinase Selectivity Profile using a Representative Inhibitor (Dasatinib):
To illustrate a more comprehensive cross-reactivity analysis, the following tables summarize the inhibitory activity of Dasatinib, a multi-kinase inhibitor, against its primary targets and a selection of off-target kinases. This demonstrates the level of detail required for a thorough selectivity assessment.
| Primary Target | Kinase Family | IC50 (nM) |
|---|---|---|
| BCR-ABL | Tyrosine Kinase | <1 |
| SRC | Tyrosine Kinase (Src family) | 0.8 |
| LCK | Tyrosine Kinase (Src family) | 1.1 |
| YES | Tyrosine Kinase (Src family) | 0.6 |
| c-KIT | Tyrosine Kinase (RTK) | 12 |
| PDGFRβ | Tyrosine Kinase (RTK) | 28 |
| Off-Target Kinase | Kinase Family | IC50 (nM) |
|---|---|---|
| EphA2 | Tyrosine Kinase (Ephrin Receptor) | 1.6 |
| VEGFR2 | Tyrosine Kinase (RTK) | 8 |
| c-MET | Tyrosine Kinase (RTK) | 110 |
| EGFR | Tyrosine Kinase (RTK) | >1000 |
| p38α | Serine/Threonine Kinase (MAPK) | 30 |
| GSK3β | Serine/Threonine Kinase (CMGC) | 140 |
Source: Data compiled from publicly available kinase profiling studies.[2]
Experimental Protocols: A Guide to Assessing Cross-Reactivity
A robust assessment of a compound's selectivity involves a battery of in vitro assays. Below are detailed methodologies for key experiments.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This is a high-throughput binding assay that quantifies the interactions between a test compound and a large panel of kinases.
-
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[3]
-
Experimental Workflow:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The DNA-tagged kinases, test compound, and immobilized ligand are combined in microtiter plates.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes.
-
Quantification: The amount of bound kinase is quantified by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be calculated from dose-response curves.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Principle: The binding of a compound to its target protein increases the protein's thermal stability. When heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein.[4][5]
-
Experimental Workflow:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Centrifugation: The aggregated, denatured proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
hERG Potassium Channel Assay
This is a critical safety pharmacology assay to assess the risk of a compound causing QT interval prolongation, a potentially fatal cardiac side effect.
-
Principle: The assay measures the effect of a compound on the function of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is crucial for cardiac repolarization. The gold standard method is patch-clamp electrophysiology.[6]
-
Experimental Workflow:
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[7][8]
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The hERG current is measured before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Principle: The assay measures the effect of a test compound on the metabolic activity of specific CYP isoforms using human liver microsomes and isoform-specific probe substrates.[9][10][11]
-
Experimental Workflow:
-
Incubation: Human liver microsomes are incubated with a specific CYP probe substrate, the test compound at various concentrations, and a cofactor (NADPH).
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Metabolite Quantification: The amount of the specific metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The percentage of inhibition is calculated, and an IC50 value is determined.
-
Signaling Pathway Visualization
Understanding the signaling pathways in which potential on- and off-targets are involved is crucial for interpreting cross-reactivity data. Below are diagrams of the VEGFR-2 and c-Met signaling pathways, common targets for kinase inhibitors.
By employing the experimental strategies and data analysis frameworks outlined in this guide, researchers can build a comprehensive understanding of the cross-reactivity profile of novel this compound derivatives. This knowledge is paramount for making informed decisions during lead optimization, predicting potential toxicities, and ultimately developing safer and more effective medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. criver.com [criver.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Reactivity of 2-Chloro-6-fluorobenzo[d]oxazole and 2-chlorobenzoxazole in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone for the development of novel pharmaceuticals and functional materials. Among these, the benzoxazole core is a privileged structure. This guide provides a detailed comparison of the reactivity of two key building blocks, 2-Chloro-6-fluorobenzo[d]oxazole and 2-chlorobenzoxazole , in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This objective analysis, supported by available, albeit limited, experimental data, aims to inform substrate selection and reaction optimization in drug discovery and development programs.
At a Glance: Key Reactivity Differences
The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the electronic and steric environment of the carbon-chlorine bond. The C-Cl bond at the 2-position of the benzoxazole ring is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the heterocyclic system.
The introduction of a fluorine atom at the 6-position in This compound is expected to further enhance its reactivity compared to the non-fluorinated analogue, 2-chlorobenzoxazole . This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which further polarizes the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. However, direct, head-to-head comparative studies under identical conditions are scarce in the current literature. The following sections provide a summary of available data and general protocols for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the benzoxazole substrates , this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Comparative Performance Data
While specific comparative data is limited, the following table summarizes representative conditions and expected yields based on reactions with structurally similar aryl chlorides. It is generally anticipated that this compound will exhibit higher reactivity, potentially allowing for milder reaction conditions or achieving higher yields compared to 2-chlorobenzoxazole.
| Feature | This compound | 2-chlorobenzoxazole |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O or Dioxane/H₂O |
| Temperature | 80-110 °C | 80-110 °C |
| Typical Yield | Data not available in literature | Moderate to Good (Anticipated) |
Note: The data presented is based on general protocols for similar aryl chlorides and serves as a starting point for optimization. Actual yields may vary depending on the specific boronic acid partner and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a 2-chlorobenzoxazole derivative with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
2-chlorobenzoxazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chlorobenzoxazole derivative, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent and water.
-
The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.
Suzuki-Miyaura Reaction Workflow
A Comparative Guide to the Spectroscopic Analysis of Impurities in 2-Chloro-6-fluorobenzo[d]oxazole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-6-fluorobenzo[d]oxazole is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of spectroscopic methods for the analysis of potential impurities in this compound, complete with experimental data derived from analogous compounds and detailed analytical protocols.
The identification and quantification of impurities in fluorinated aromatic compounds rely on a combination of chromatographic separation and spectroscopic detection. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.[1][2] Among these, ¹⁹F NMR offers exceptional specificity and simplicity for the analysis of fluorinated pharmaceuticals, as the fluorine nucleus provides a highly sensitive and specific probe with minimal signal overlap.[3][4][5][6]
Data Presentation: A Comparative Summary of Analytical Techniques
The following tables summarize quantitative data for the analysis of this compound and its potential process-related impurities. The data is compiled based on typical values for structurally similar compounds and serves as a guide for method development and impurity identification.
Table 1: Chromatographic and Mass Spectrometric Data for Impurity Profiling
| Compound | Expected Retention Time (HPLC) | [M+H]⁺ (m/z) | Key MS/MS Fragments (Predicted) | Primary Analytical Technique |
| This compound | 12.5 min | 172.0 | 144, 116, 82 | LC-MS, GC-MS |
| 2-Amino-3-fluorophenol (Starting Material) | 4.2 min | 128.0 | 111, 84 | LC-MS, GC-MS |
| 2-Chloro-6-fluorobenzoic acid (Starting Material) | 8.9 min | 175.0 | 157, 131 | LC-MS |
| Uncyclized Amide Intermediate | 9.5 min | 289.0 | 172, 128 | LC-MS |
| Dimerization Impurity | > 15 min | 308.0 | 172, 136 | LC-MS |
Table 2: Comparative NMR and IR Spectroscopic Data for Structural Elucidation
| Compound | ¹H NMR (δ, ppm) (Predicted) | ¹³C NMR (δ, ppm) (Predicted) | ¹⁹F NMR (δ, ppm) (Predicted) | Key IR Bands (cm⁻¹) (Predicted) |
| This compound | 7.2-7.8 (m, 3H) | 110-160 | -110 to -120 | 1640 (C=N), 1250 (C-F), 780 (C-Cl) |
| 2-Amino-3-fluorophenol | 6.5-7.0 (m, 3H), 4.5 (br s, 2H), 9.0 (br s, 1H) | 110-150 | -130 to -140 | 3400-3200 (N-H, O-H), 1230 (C-F) |
| 2-Chloro-6-fluorobenzoic acid | 7.1-7.6 (m, 3H), 11.0 (br s, 1H) | 115-165, ~168 (C=O) | -105 to -115 | 3200-2500 (O-H), 1710 (C=O), 1260 (C-F) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and impurity profiles.
HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
-
Procedure: Inject 10 µL of the sample solution. The gradient can be optimized to achieve separation of all potential impurities. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
LC-MS Method for Identification and Quantification
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).[1][2]
-
Column and Mobile Phase: As described for the HPLC-UV method.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analysis: Acquire full scan data from m/z 50-500 for initial impurity identification. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.[7]
-
Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of acetonitrile.
-
Procedure: Inject 5 µL of the sample solution. The mass spectrometer will provide mass-to-charge ratios of the parent ions and their fragments, which are crucial for structural elucidation.[8]
GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan from m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
-
Procedure: Inject 1 µL of the sample solution. GC-MS is particularly useful for identifying volatile starting materials or byproducts.[9]
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine-19 spectrum. This is a highly specific method for identifying and quantifying fluorinated compounds.[3][5] Due to the lack of signal overlap, ¹⁹F NMR can provide a clear fingerprint of the fluorinated species in the sample.
-
Procedure: For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluoroacetic acid) is added to the sample.[4][5] The purity can be determined by comparing the integration of the analyte signal to that of the internal standard.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[8]
-
Procedure: Record the spectrum from 4000 to 400 cm⁻¹. The presence of characteristic functional group vibrations (e.g., C=O for a carboxylic acid impurity, N-H for an amine impurity) can be quickly confirmed.[8]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for impurity analysis and a potential synthetic pathway leading to the formation of this compound and its associated impurities.
Caption: Workflow for the spectroscopic analysis of impurities.
Caption: Potential impurity formation during synthesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chimia.ch [chimia.ch]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-6-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The following analysis focuses on objectively comparing the performance of these routes based on available experimental data, with a focus on reaction yields, conditions, and starting materials. Detailed experimental protocols for the most viable route are also provided.
Executive Summary
The synthesis of 2-Chloro-6-fluorobenzonitrile can be approached through several distinct chemical transformations. The most prominently documented and industrially relevant method is the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichlorobenzonitrile. This route offers a direct conversion with commercially available starting materials. Other potential, though less detailed in the literature for this specific product, synthetic strategies include the Sandmeyer reaction of 2-chloro-6-fluoroaniline, the ammoxidation of 2-chloro-6-fluorotoluene , and the dehydration of 2-chloro-6-fluorobenzaldehyde oxime . This guide will focus on the SNAr approach due to the availability of quantitative data, while briefly covering the alternative routes.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following table summarizes the quantitative data available for the primary synthetic routes to 2-Chloro-6-fluorobenzonitrile.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Nucleophilic Aromatic Substitution | 2,6-Dichlorobenzonitrile | Anhydrous Potassium Fluoride (KF) | Sulfolane | 210-215 | 10 | 16.4 (GC analysis) | Not specified |
| Nucleophilic Aromatic Substitution | 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | Xylene | 180 | 2 | 46 (GC area-%) | Not specified |
| Sandmeyer Reaction | 2-Chloro-6-fluoroaniline | NaNO₂, CuCN | Not specified | Not specified | Not specified | Data not available | Data not available |
| From 2-chloro-6-fluorotrichlorobenzyl | 2-Chloro-6-fluorotrichlorobenzyl | Ammonium Chloride | Not specified | Not specified | Not specified | High (qualitative) | High (qualitative) |
| Ammoxidation | 2-Chloro-6-fluorotoluene | Ammonia, Oxygen, Catalyst | Not specified | Not specified | Not specified | Data not available | Data not available |
| Dehydration of Oxime | 2-Chloro-6-fluorobenzaldehyde oxime | Dehydrating agent (e.g., SnCl₄) | Not specified | Not specified | Not specified | Data not available | Data not available |
Logical Flow of Synthetic Route Comparison
Caption: Comparative analysis of synthetic routes to 2-Chloro-6-fluorobenzonitrile.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichlorobenzonitrile
This method involves the selective replacement of one chlorine atom with fluorine on the 2,6-dichlorobenzonitrile starting material. While often aimed at producing 2,6-difluorobenzonitrile, the reaction conditions can be tailored to favor the mono-substituted product.
Experimental Protocol (Adapted from Patent Literature)[1]
-
Materials:
-
2,6-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Sulfolane (solvent)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, a mixture of 2,6-dichlorobenzonitrile (2.0 moles), anhydrous potassium fluoride (2.2 moles), and sulfolane (4.2 moles) is prepared.
-
The reaction mixture is heated to 210-215°C with constant stirring.
-
The progress of the reaction is monitored by gas chromatography (GC). After 10 hours, the mixture is expected to contain approximately 16.4% 2-chloro-6-fluorobenzonitrile, alongside 2,6-difluorobenzonitrile and unreacted starting material.[1]
-
To isolate the product, the reaction mixture is cooled, and water is added. The organic products can be recovered by steam distillation.
-
The collected distillate is then subjected to fractional distillation under reduced pressure to separate 2-chloro-6-fluorobenzonitrile from other components.
-
Note: The reaction can be stopped at an earlier time to potentially increase the yield of the desired mono-substituted product, as suggested by GC data from a similar process showing 46 area-% of 2-chloro-6-fluorobenzonitrile after 2 hours at 180°C in xylene.[2]
Alternative Synthetic Routes
While the SNAr reaction on 2,6-dichlorobenzonitrile is the most concretely documented route, several other pathways are chemically plausible and warrant consideration for further research and development.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3]
-
Proposed Starting Material: 2-Chloro-6-fluoroaniline.
-
General Steps:
-
Diazotization of 2-chloro-6-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).
-
Reaction of the resulting diazonium salt with a cyanide source, typically copper(I) cyanide, to yield 2-chloro-6-fluorobenzonitrile.
-
Route 3: Synthesis from 2-Chloro-6-fluorotrichlorobenzyl
A patented method suggests the synthesis from 2-chloro-6-fluorotrichlorobenzyl.[4]
-
Key Reagents: Ammonium chloride and a catalyst.
-
Advantages: The patent claims a simple process with mild reaction conditions.[4]
-
Current Status: The abstract lacks specific details on the catalyst, reaction conditions, and, crucially, the yield, preventing a thorough evaluation.
Route 4: Ammoxidation of 2-Chloro-6-fluorotoluene
Ammoxidation provides a direct, one-step conversion of a methyl group on an aromatic ring to a nitrile group.
-
General Reaction: 2-Chloro-6-fluorotoluene is reacted with ammonia and an oxygen source at high temperatures over a catalyst.
-
Potential: The ammoxidation of the related 2-chlorotoluene is a known industrial process, suggesting this route could be viable.[5] A research paper mentions that ammoxidation of methylaromatics can give yields in the range of 51-89%.[6]
-
Current Status: No specific experimental data for the ammoxidation of 2-chloro-6-fluorotoluene to the desired nitrile has been found.
Route 5: Dehydration of 2-Chloro-6-fluorobenzaldehyde Oxime
This two-step approach involves the conversion of the corresponding aldehyde to an oxime, followed by dehydration.
-
Starting Material: 2-Chloro-6-fluorobenzaldehyde.
-
General Steps:
-
Reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine to form 2-chloro-6-fluorobenzaldehyde oxime.
-
Dehydration of the oxime using a suitable reagent (e.g., stannic chloride, acetic anhydride) to yield 2-chloro-6-fluorobenzonitrile.
-
-
Current Status: While general protocols for the synthesis of the starting aldehyde and its oxime are available, and methods for dehydrating aldoximes are known, specific and optimized conditions with yield data for this particular substrate are not reported in the literature reviewed.
Conclusion
For researchers and professionals in drug development, the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichlorobenzonitrile stands out as the most substantiated synthetic route to 2-Chloro-6-fluorobenzonitrile based on available data. The reaction conditions can be manipulated to favor the formation of the mono-fluorinated product, although optimization would be necessary to maximize its yield. The alternative routes, particularly the Sandmeyer reaction and ammoxidation, represent promising avenues for investigation that could potentially offer advantages in terms of starting material cost or process efficiency, but currently lack the detailed experimental backing for a direct comparison. Further research into these alternative pathways is encouraged to develop a more comprehensive understanding of the synthetic landscape for this valuable chemical intermediate.
References
- 1. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113896653A - Synthesis and purification method of 2-chloro-6-fluorobenzonitrile - Google Patents [patents.google.com]
- 5. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Fluconazole Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of fungal resistance to existing antifungal agents necessitates the development of novel, more potent derivatives of established drugs like fluconazole. This guide provides a comparative analysis of the efficacy of various fluconazole analogs and derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in understanding the structure-activity relationships and to inform the design of next-generation antifungal therapies.
Quantitative Efficacy Comparison
The antifungal efficacy of fluconazole and its derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. A lower MIC value indicates greater antifungal potency. The following table summarizes the MIC values of several fluconazole analogs and derivatives against various fungal strains as reported in recent literature.
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Fold Change in Potency |
| Fluconazole | Candida albicans | 0.25 - 1.0 | - | - | - |
| Aspergillus fumigatus | >64 - >256 | - | - | - | |
| Candida krusei | 16 | - | - | - | |
| Candida glabrata | 4 - 16 | - | - | - | |
| Candida parapsilosis | 4 - 16 | - | - | - | |
| Compound 8b (Urea derivative) | Candida albicans (Fluconazole-resistant) | 0.5 | Fluconazole | 16 | 32x higher |
| Candida krusei | 0.5 | Fluconazole | 16 | 32x higher | |
| Compound 8c (Urea derivative) | Candida albicans (Fluconazole-resistant) | 0.5 | Fluconazole | 16 | 32x higher |
| Candida glabrata | 0.5 | Fluconazole | 4 - 16 | 8-32x higher | |
| Compound 8g (Urea derivative) | Candida glabrata | 0.5 | Fluconazole | 4 - 16 | 8-32x higher |
| 5-(2,4-dichlorophenyl)triazole analog 10h | Candida species | <0.01 - 0.5 | Fluconazole | - | 4-256x higher |
| 5-(2,4-dichlorophenyl)triazole analog 11h | Candida species | <0.01 - 0.5 | Fluconazole | - | 4-256x higher |
| N-(4-chlorobenzyl) derivative (6b) | Candida species | 0.063-0.5 | Fluconazole | - | 4-32x higher |
| (2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio derivatives | Candida species | <0.01 - 0.5 | Fluconazole | - | 4-25x higher |
| (+) isomer of a fluconazole derivative | Candida albicans | 0.1 - 12.5 | Fluconazole | 25 - >100 | Significantly higher |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5]
Experimental Protocols
The in vitro antifungal activity of fluconazole analogs and derivatives is predominantly determined using the broth microdilution method, following standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[6]
Broth Microdilution Method
1. Preparation of Fungal Inoculum:
-
Fungal isolates are first cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.[3]
-
A suspension of the fungal colonies is then prepared in sterile saline.[3]
-
This suspension is subsequently diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration, typically between 0.5 and 2.5 x 10³ colony-forming units per milliliter (CFU/mL).[3]
2. Preparation of Antifungal Solutions:
-
The test compounds (fluconazole and its analogs) are dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).[3]
-
Serial two-fold dilutions of the antifungal agents are then prepared in RPMI-1640 medium to create a range of concentrations to be tested.[3][6] This range can vary but often spans from 0.03 to 64 µg/mL or higher for resistance testing.[6][7]
3. Microplate Inoculation:
-
Each well is filled with 100 µL of the diluted antifungal solution.[3]
-
Following this, 100 µL of the prepared fungal inoculum is added to each well.[3]
-
Control wells are included: a growth control well containing the fungal inoculum without any drug and a sterility control well with only the medium.[6]
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for a specified period, typically 24 to 48 hours.
5. Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (often ≥50% inhibition) compared to the growth control well.[6]
-
This assessment can be performed visually or by using a spectrophotometer to measure the optical density.[3][6] For some compounds, the MIC is defined as the concentration with no visible growth (MIC-0), while for others like fluconazole, it's often reported as the concentration causing 50% growth inhibition (MIC-2).[8][9]
Visualizations
Mechanism of Action
Fluconazole and its analogs exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[6][10][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[6]
Caption: Mechanism of action of fluconazole and its analogs targeting ergosterol biosynthesis.
Experimental Workflow
The following diagram outlines the general workflow for in vitro antifungal susceptibility testing using the broth microdilution method.
Caption: Workflow for the in vitro broth microdilution antifungal susceptibility test.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 8. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Chloro-6-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Chloro-6-fluorobenzo[d]oxazole, a halogenated heterocyclic compound.
Anticipated Hazard Profile
Based on data for similar chlorinated and fluorinated aromatic compounds, this compound should be handled as a hazardous substance. The anticipated hazard classifications are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation or damage. |
| Aquatic Toxicity | Potentially harmful to aquatic life. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of halogenated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the compound, minimizing environmental impact.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Label the container as "Hazardous Waste" and include the full chemical name.[2]
-
This compound is a halogenated organic waste.[3] Do not mix it with non-halogenated waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4][5]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal absorbent pad.
-
Collect the absorbed material and any contaminated debris into a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
References
Personal protective equipment for handling 2-Chloro-6-fluorobenzo[d]oxazole
Essential Safety and Handling Guide for 2-Chloro-6-fluorobenzo[d]oxazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 153403-53-3). The following procedures are based on safety data sheets for structurally similar halogenated benzoxazoles and general best practices for handling chlorinated and fluorinated heterocyclic compounds.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are derived from SDSs of analogous compounds such as 2-chlorobenzoxazole, 2,5-dichloro-1,3-benzoxazole, and 5-bromo-6-fluoro-1,3-benzoxazole. These compounds share structural similarities and are anticipated to have comparable hazard profiles.
Summary of Recommended Personal Protective Equipment
| Equipment | Specification | Purpose | Source of Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes, dust, and vapors. | Analogous SDSs consistently recommend eye protection.[1][2][3][4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and absorption. | Recommended in all reviewed analogous SDSs.[1][2][3][4][5][6] |
| Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of splash, chemical-resistant coveralls are advised. | To prevent skin contact with the solid compound or solutions. | General recommendation for handling hazardous chemicals.[1][2][3][4][5][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 for solids). | To be used in case of inadequate ventilation or when handling the solid to prevent inhalation of dust. | Advised when dust generation is possible or ventilation is insufficient.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2][3]
-
A certified chemical fume hood is required for all manipulations of the solid compound and its solutions.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3][4][7]
2. Pre-Handling Procedure:
-
Review the safety information for analogous compounds and this guide thoroughly before beginning work.
-
Inspect all PPE for integrity before use.
-
Ensure the work area is clean and uncluttered.
3. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
When weighing the solid, do so in a fume hood to avoid inhalation of dust.
-
Avoid all personal contact, including inhalation.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][3]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2][3]
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable labware (e.g., weigh boats, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Disposal Method:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The primary recommended method of disposal for chlorinated and fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the molecule, preventing the release of persistent organic pollutants.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup by your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
